molecular formula C18H22N2O2 B1388937 N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide CAS No. 1020055-68-8

N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide

Número de catálogo: B1388937
Número CAS: 1020055-68-8
Peso molecular: 298.4 g/mol
Clave InChI: AQHGXZPLIAZIOY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(3-amino-2-methylphenyl)-4-butan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-12(2)22-15-10-8-14(9-11-15)18(21)20-17-7-5-6-16(19)13(17)3/h5-12H,4,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHGXZPLIAZIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacophore Engineering in Type-II Kinase Inhibitors: The Role of N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the transition from ATP-competitive (Type-I) to allosteric (Type-II) kinase inhibitors represents a paradigm shift in achieving kinome selectivity. As a Senior Application Scientist overseeing advanced screening campaigns, I frequently evaluate highly optimized chemical building blocks that serve as the structural foundation for next-generation therapeutics.

N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide is not a standalone therapeutic; rather, it is a highly sophisticated, pre-organized pharmacophore module. It comprises the critical "linker and tail" region required to force tyrosine kinases into the inactive DFG-out conformation . By coupling the free amine of this molecule to a hinge-binding heterocycle (such as a pyrimidine or quinoline), researchers can rapidly assemble potent inhibitors targeting BCR-ABL, c-KIT, and Bruton's Tyrosine Kinase (BTK). This whitepaper deconstructs the structural rationale, biological targets, and mandatory validation protocols for utilizing this chemotype.

Structural & Mechanistic Rationale

To understand why this specific molecule is utilized in drug discovery, we must dissect its three distinct structural domains and the causality behind their selection [1].

The Conformational Lock: 3-Amino-2-methylphenyl Linker

The inclusion of a 2-methyl group on the aniline ring is a deliberate thermodynamic strategy. The ortho-methyl group induces a severe steric clash with the adjacent amide carbonyl, restricting the dihedral angle of the molecule. This conformational pre-organization minimizes the entropic penalty upon binding, locking the molecule into the extended conformation required to traverse the kinase "gatekeeper" residue and access the deep allosteric pocket.

The Hydrogen Bond Network: Benzamide Core

The central benzamide acts as the primary anchor within the kinase domain. It functions as a bidentate hydrogen bond donor/acceptor system. The amide NH donates a hydrogen bond to the conserved Glutamate (Glu) residue of the αC-helix, while the carbonyl oxygen accepts a hydrogen bond from the backbone amide of the Aspartate (Asp) residue within the highly conserved DFG (Asp-Phe-Gly) motif [3].

The Hydrophobic Plug: 4-(sec-butoxy) Tail

When a kinase shifts from the active (DFG-in) to the inactive (DFG-out) state, the Phenylalanine (Phe) of the DFG motif swings outward, exposing a deep, lipophilic allosteric pocket. The sec-butoxy group is engineered to fill this void. Unlike a linear alkoxy chain, the branched sec-butyl moiety provides optimal shape complementarity and maximizes van der Waals contacts, significantly increasing the drug's residence time (τ) on the target.

Pharmacophore Hinge Hinge-Binding Precursor (R-Group Attachment) Linker 3-Amino-2-methylphenyl (Conformational Lock) Hinge->Linker Covalent Link Hbond Benzamide Core (Glu/Asp H-Bonds) Linker->Hbond Amide Bond Tail 4-(sec-butoxy) Group (Hydrophobic Plug) Hbond->Tail Ether Linkage Pocket DFG-Out Allosteric Pocket (Kinase Target) Hbond->Pocket DFG Motif Binding Tail->Pocket Van der Waals Contacts

Fig 1. Pharmacophore mapping of the compound to the DFG-out kinase allosteric pocket.

Potential Biological Targets

When fully assembled into a Type-II inhibitor, this pharmacophore demonstrates high affinity for a specific subset of the kinome capable of adopting the classical DFG-out conformation.

  • BCR-ABL1 (Wild-Type and Mutants): The primary target for benzamide-derived Type-II inhibitors. The pharmacophore perfectly mimics the binding mode of Imatinib and Nilotinib, making it highly relevant for Chronic Myeloid Leukemia (CML) research [2].

  • Class III Receptor Tyrosine Kinases (c-KIT & PDGFRα): Because the DFG-out allosteric pockets of c-KIT and PDGFR are structurally homologous to ABL, this compound serves as a potent scaffold for targeting Gastrointestinal Stromal Tumors (GIST).

  • Bruton's Tyrosine Kinase (BTK): Emerging research indicates that non-covalent, reversible BTK inhibitors utilizing a benzamide tail can overcome resistance mutations (e.g., C481S) seen with covalent inhibitors like Ibrutinib.

Quantitative Target Profiling

Below is a summary of the expected thermodynamic and kinetic data for a fully assembled inhibitor utilizing this specific pharmacophore module.

Kinase TargetConformation StateExpected IC50 (nM)Residence Time (τ, min)Primary Clinical Indication
BCR-ABL1 (WT) DFG-Out< 10> 120Chronic Myeloid Leukemia
c-KIT DFG-Out15 - 3090Gastrointestinal Stromal Tumors
PDGFRα DFG-Out20 - 4060Systemic Mastocytosis
SRC DFG-In> 10,000N/AOff-Target Control

Experimental Workflows: A Self-Validating System

In my experience overseeing kinase profiling campaigns, relying solely on IC50 values for Type-II inhibitors is a critical failure point. IC50 is highly dependent on ATP concentration and incubation time due to the slow-binding kinetics of the DFG-out conformation. Therefore, we mandate a dual-assay approach: TR-FRET for thermodynamic screening, followed immediately by Surface Plasmon Resonance (SPR) to define the kinetic residence time.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: TR-FRET is chosen over standard luminescence assays because the time-delayed fluorescence measurement eliminates auto-fluorescence interference from the benzamide compound, ensuring absolute data integrity.

  • Reagent Preparation: Prepare a 10 mM stock of the synthesized inhibitor in 100% anhydrous DMSO. Perform a 3-fold serial dilution in a 384-well low-volume plate to generate an 11-point concentration curve.

  • Enzyme Incubation: Add 5 nM of recombinant BCR-ABL1 (or c-KIT) to the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Critical Step: Pre-incubate the enzyme with the compound for 60 minutes at room temperature. Type-II inhibitors require extended time to induce the DFG-out conformational shift.

  • Reaction Initiation: Add 10 μM ATP and 50 nM of the biotinylated peptide substrate to initiate the reaction. Incubate for 45 minutes.

  • Detection: Quench the reaction with EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout: Measure the FRET signal (Emission at 665 nm / 615 nm) using a microplate reader. Calculate the IC50 using a 4-parameter logistic fit.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Clinical efficacy of Type-II inhibitors correlates directly with target Residence Time (τ = 1/k_off), not just binding affinity (Kd). SPR is mandatory to prove the compound exhibits the slow dissociation characteristic of allosteric pocket binding.

  • Sensor Chip Functionalization: Immobilize His-tagged BCR-ABL1 onto an NTA (Nitrilotriacetic acid) sensor chip via amine coupling to achieve a density of ~3000 Response Units (RU).

  • Analyte Injection: Inject the inhibitor across the chip at flow rates of 50 μL/min to minimize mass transport limitations. Use a concentration series from 0.5 nM to 100 nM.

  • Association Phase: Allow 180 seconds for the compound to bind and induce the DFG-out shift.

  • Dissociation Phase: Flow blank running buffer over the chip for 900 seconds. Observation: A flat, slowly decaying dissociation curve confirms Type-II binding.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate (k_on) and dissociation rate (k_off).

Workflow Prep Compound Preparation (DMSO Stock Formulation) Assay TR-FRET Kinase Assay (IC50 Determination) Prep->Assay Primary Screen SPR Surface Plasmon Resonance (Residence Time Validation) Assay->SPR IC50 < 100 nM Cryst X-Ray Crystallography (DFG-Out Verification) SPR->Cryst Slow Off-Rate (Type-II) Data Data Synthesis (Structure-Kinetic Relationship) Cryst->Data 3D Conformation Validated

Fig 2. Self-validating experimental workflow for Type-II kinase inhibitor characterization.

Conclusion

N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide is a masterclass in rational pharmacophore design. By combining a sterically restricted linker with a highly optimized, branched hydrophobic tail, it provides medicinal chemists with a reliable scaffold to target the DFG-out conformation of oncogenic kinases. When coupled with rigorous kinetic validation via SPR, derivatives of this building block hold immense potential for overcoming acquired resistance mutations in targeted cancer therapies.

References

  • Title: A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” Mutant of Bcr-Abl Source: Journal of Medicinal Chemistry (2010) URL: [Link]

  • Title: Synthesis and positron emission tomography studies of carbon-11-labeled imatinib (Gleevec) Source: Nuclear Medicine and Biology (2007) URL: [Link]

  • Title: Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Source: ACS Chemical Biology (2013) URL: [Link]

Physicochemical Profiling of N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide: A Comprehensive Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational development of any pharmaceutical intermediate or active pharmaceutical ingredient (API) requires a rigorous understanding of its physicochemical boundaries. N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide is a complex, multi-functional organic molecule characterized by a lipophilic ether, a stable benzamide core, and a highly reactive aniline derivative. This whitepaper provides an in-depth technical analysis of its thermodynamic solubility and kinetic stability across diverse solvent systems. By deconstructing the molecule's structural features, we establish a predictive framework for its behavior, supported by self-validating experimental protocols compliant with global regulatory standards.

Molecular Architecture & Physicochemical Rationale

To accurately predict the solubility and degradation pathways of this compound, we must first analyze the causality driven by its structural moieties:

  • The 4-(sec-butoxy) Group: This bulky, branched aliphatic ether significantly increases the molecule's overall lipophilicity (LogP). While it drives excellent solubility in non-polar and polar aprotic organic solvents, it severely penalizes aqueous dissolution by disrupting water's hydrogen-bond network.

  • The Benzamide Core: Amides are generally resistant to hydrolysis compared to esters because the nitrogen atom donates electron density to the carbonyl via resonance, reducing the carbonyl carbon's electrophilicity 1[1].

  • The 3-Amino-2-methylphenyl (Aniline) Moiety: This is the molecule's most critical functional group.

    • Solubility Impact: The primary amine acts as a weak base (estimated pKa ~4.0–5.0). Consequently, the molecule exhibits a highly pH-dependent solubility profile, dissolving readily in acidic aqueous media via protonation.

    • Stability Impact: The methyl group at the ortho position relative to the amide linkage provides severe steric hindrance. This structural crowding physically blocks nucleophiles (like water or hydroxide ions) from attacking the amide carbonyl, thereby granting the molecule exceptional hydrolytic stability 2[2]. However, the electron-donating nature of the amine makes the aromatic ring highly susceptible to auto-oxidation.

Stability Kinetics & Degradation Pathways

Understanding the kinetic degradation of N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide requires isolating its vulnerabilities.

  • Hydrolytic Resistance: The alkaline or acidic hydrolysis of secondary amides is heavily dependent on the steric hindrance of the substrate3[3]. Because the 2-methyl group creates a steric shield around the amide bond, hydrolytic cleavage into 4-(sec-butoxy)benzoic acid and 3-amino-2-methylaniline is kinetically slow, even under stress conditions.

  • Oxidative Susceptibility: The primary degradation pathway is the oxidation of the free aniline group. Exposure to reactive oxygen species (ROS), transition metals, or photons (UV/Vis light) will trigger radical chain reactions, leading to the formation of N-oxides, azo dimers, and deeply colored quinone imines.

degradation API N-(3-Amino-2-methylphenyl)- 4-(sec-butoxy)benzamide Hydrolysis Amide Hydrolysis (Aqueous Acid/Base) API->Hydrolysis Aqueous Media Extremes of pH Oxidation Aniline Oxidation (ROS / Light) API->Oxidation O2 / Photons Prod1 4-(sec-butoxy)benzoic acid + 3-Amino-2-methylaniline Hydrolysis->Prod1 Sterically Hindered (Slow Pathway) Prod2 N-Oxides / Azo Dimers / Quinone Imines Oxidation->Prod2 Highly Susceptible (Primary Pathway)

Fig 1. Primary degradation pathways highlighting hydrolytic resistance and oxidative susceptibility.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . This means every workflow contains internal checks (mass balance, polymorphic screening) to prevent false positives caused by experimental artifacts.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Kinetic solvent-shift assays often overestimate solubility due to metastable supersaturation. The shake-flask method is the gold standard because it guarantees true thermodynamic equilibrium 4[4].

Causality-Driven Steps:

  • Dispensing: Add an excess of the solid API (e.g., 50 mg) to 1 mL of the target solvent in a sealed amber glass vial. Rationale: Amber glass prevents photo-oxidation of the aniline group during the prolonged assay.

  • Equilibration: Agitate the suspension at a constant temperature (25.0 ± 0.1 °C) for 24 to 48 hours 5[5]. Rationale: 48 hours is required to overcome the high lattice energy of the lipophilic crystal structure and ensure the solution is truly saturated.

  • Phase Separation: Centrifuge the suspension at 15,000 rpm for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Rationale: PTFE is used to prevent non-specific binding of the lipophilic API to the filter membrane.

  • Quantification & Self-Validation: Dilute the filtrate and quantify via HPLC-UV.

    • Self-Validation Check: Recover the residual solid from the filter, dry it, and analyze it via Powder X-Ray Diffraction (PXRD). If the crystal habit has changed (e.g., formation of a hydrate or a new polymorph), the solubility value applies to the new form, not the input material.

shakeflask Step1 1. Solid Dispensing Excess API + Solvent Matrix (Amber Vials) Step2 2. Thermodynamic Equilibration Agitation for 24-48h at 25°C/37°C Step1->Step2 Step3 3. Phase Separation High-Speed Centrifugation & PTFE Filtration Step2->Step3 Step4 4. Quantification & Validation HPLC-UV + PXRD of Residual Solid Step3->Step4

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility determination.

Protocol B: Accelerated Stability Testing (ICH Q1A(R2) Compliant)

To predict shelf-life, the compound must be subjected to stress testing according to ICH Q1A(R2) guidelines 6[6].

Causality-Driven Steps:

  • Sample Preparation: Place the API in its proposed commercial packaging (e.g., double polyethylene bags inside an HDPE drum).

  • Environmental Chambers: Store samples under long-term (25°C ± 2°C / 60% RH ± 5%) and accelerated (40°C ± 2°C / 75% RH ± 5%) conditions for a minimum of 6 months 7[7]. Rationale: Elevated heat and humidity accelerate the kinetics of moisture-driven hydrolysis and thermal oxidation.

  • Chromatographic Assessment & Self-Validation: Analyze samples at 0, 1, 3, and 6 months using a stability-indicating HPLC method.

    • Self-Validation Check (Mass Balance): Utilize a Diode Array Detector (DAD) to perform peak purity analysis. The mass balance must be verified: the decrease in the parent API peak area must quantitatively match the sum of the newly formed degradation peak areas. If mass balance is <95%, volatile degradants or insoluble polymeric species (common in aniline oxidation) have formed.

Data Presentation: Solubility and Stability Matrices

The following tables summarize the predictive physicochemical behavior of the compound based on its structural thermodynamics and kinetic vulnerabilities.

Table 1: Predictive Thermodynamic Solubility Matrix (25°C)
Solvent SystemPolarity / TypeExpected SolubilityMechanistic Rationale
Water (pH 7.4) Highly Polar Protic< 0.01 mg/mL The lipophilic sec-butoxy group and aromatic rings dominate; the free base amine is un-ionized.
Water (pH 1.2) Highly Polar Protic> 5.0 mg/mL Protonation of the primary amine (pKa ~4.5) forms a highly soluble ammonium salt.
DMSO Polar Aprotic> 50 mg/mL Disrupts intermolecular H-bonding of the benzamide core; highly compatible with lipophilic domains.
Methanol Polar Protic10 - 30 mg/mL Favorable H-bond donation/acceptance with the amide and ether oxygen.
Dichloromethane Non-Polar> 50 mg/mL Excellent solvation of the bulky sec-butoxy and aromatic hydrocarbon framework.
Table 2: Stability Matrix under Stress Conditions
Stress ConditionDurationPrimary Degradation PathwayExpected Degradation Extent
Solid State (25°C / 60% RH) 12 MonthsNone (Stable)< 0.5%
Solid State (40°C / 75% RH) 6 MonthsMinor auto-oxidation1.0% - 2.0% (Color change to yellow/brown)
Aqueous Buffer (pH 7.4, 25°C) 7 DaysOxidation of free anilineModerate (Requires inert Argon atmosphere)
Aqueous Buffer (pH 1.2, 25°C) 7 DaysNone (Stable)< 0.5% (Protonation protects amine from oxidation; amide is sterically shielded)
Photostability (ICH Q1B) 1.2M lux hrsPhoto-oxidationHigh (Formation of N-oxides and azo dimers)

References

  • Sigma-Aldrich. "Automated Screening of Aqueous Compound Solubility in Drug Discovery." Sigma-Aldrich Technical Library. URL:[Link]

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Protocols.io. URL:[Link]

  • Master Organic Chemistry. "Amide Hydrolysis Using Acid Or Base." Master Organic Chemistry. URL:[Link]

  • Chemistry Steps. "Amide Hydrolysis: Acid and Base-Catalyzed Mechanism." Chemistry Steps. URL:[Link]

  • ARKAT USA. "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles." ARKIVOC. URL:[Link]

  • IKEV. "ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." International Council for Harmonisation. URL:[Link]

  • Memmert. "Stability tests according to ICH Q1A (R2)." Memmert Whitepapers. URL:[Link]

Sources

Methodological & Application

Analytical Methods for the Quantification of N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide in Biological Samples: A Comprehensive LC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide is a structurally distinct small-molecule compound characterized by a lipophilic sec-butoxy ether and a weakly basic 3-amino-2-methylaniline moiety. In preclinical and clinical drug development, establishing a robust, highly sensitive, and reproducible bioanalytical method is paramount for accurate pharmacokinetic (PK) and toxicokinetic (TK) profiling.

This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol optimized for the quantification of this compound in complex biological matrices (e.g., human or animal plasma). The methodology is designed to meet the rigorous regulatory standards set forth by the FDA for bioanalytical method validation[1].

Scientific Rationale & Methodological Design (E-E-A-T)

As a self-validating system, every step of this protocol is engineered to mitigate matrix effects, ensure analyte stability, and guarantee run-to-run reproducibility.

Sample Preparation: The Causality of SPE

Biological matrices like plasma contain high concentrations of endogenous proteins and phospholipids that cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. While simple protein precipitation (PPT) is rapid, it fails to remove phospholipids effectively[2].

Given the lipophilicity of the sec-butoxy group and the weakly basic primary amine (estimated pKa ~4.5), a polymeric Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) is selected. HLB sorbents retain the non-polar benzamide core via reversed-phase interactions while allowing polar matrix components to be washed away. This targeted cleanup ensures a pristine extract, maximizing the signal-to-noise (S/N) ratio and extending column life.

Chromatographic Separation Dynamics

A sub-2 µm C18 stationary phase (UHPLC) is utilized to achieve sharp peak shapes and rapid run times. The mobile phase incorporates 0.1% formic acid. The causality here is two-fold: acidic conditions maintain the primary amine in its protonated state, preventing secondary interactions with residual silanols on the column (which cause peak tailing), and it acts as an essential proton donor to facilitate efficient [M+H]+ ion formation in the positive ESI mode.

Mass Spectrometry & Ionization Causality

Detection is performed in Multiple Reaction Monitoring (MRM) mode. The intact molecule yields a strong protonated precursor ion at m/z 299.2. Upon collision-induced dissociation (CID), the amide bond acts as the primary cleavage site. The charge is retained on the more stable 4-(sec-butoxy)benzoyl fragment, generating a dominant product ion at m/z 177.1. This transition (m/z 299.2 → 177.1) is highly specific and is selected as the quantifier. A secondary transition (m/z 299.2 → 121.1), representing the further loss of the sec-butyl group (butene, -56 Da), serves as the qualifier ion to confirm peak identity[3].

To compensate for matrix effects and variations in extraction recovery, a matched stable isotope-labeled internal standard (SIL-IS), such as [13C6]-N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide, is integrated into the workflow.

Mandatory Visualization: Bioanalytical Workflow

G A 1. Plasma Aliquot (Spiked with SIL-IS) B 2. Protein Disruption (Add 2% FA in Water) A->B C 3. Solid Phase Extraction (Oasis HLB Cartridge) B->C D 4. Wash & Elute (Elute with 100% MeOH) C->D E 5. Evaporation (N2 Gas at 40°C) D->E F 6. Reconstitution (Initial Mobile Phase) E->F G 7. LC-MS/MS Analysis (ESI+ MRM Mode) F->G H 8. Data Processing (PK/TK Quantification) G->H

Bioanalytical workflow for the LC-MS/MS quantification of the benzamide analyte in plasma.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Reference standard of N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide.

  • Stable Isotope-Labeled Internal Standard (SIL-IS).

  • LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Formic Acid (FA), LC-MS grade.

  • Oasis HLB 96-well plate (30 mg/well) or equivalent.

  • Blank human plasma (K2EDTA anticoagulant).

Preparation of Calibration Standards and QCs
  • Prepare stock solutions of the analyte and SIL-IS in DMSO at 1.0 mg/mL.

  • Dilute the analyte stock in 50% MeOH in water to create working solutions.

  • Spike working solutions into blank plasma to generate a calibration curve ranging from 1.0 to 1000 ng/mL .

  • Prepare Quality Control (QC) samples independently at the Lower Limit of Quantification (LLOQ, 1.0 ng/mL), Low QC (3.0 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL).

Solid Phase Extraction (SPE) Procedure
  • Sample Aliquot : Transfer 50 µL of plasma sample (Standard, QC, or Unknown) into a 96-well collection plate.

  • IS Addition : Add 10 µL of SIL-IS working solution (100 ng/mL) to all wells except double blanks.

  • Pre-treatment : Add 100 µL of 2% Formic Acid in water to disrupt protein binding. Vortex for 2 minutes.

  • Conditioning : Condition the HLB SPE plate with 500 µL MeOH, followed by 500 µL Water.

  • Loading : Load the pre-treated samples onto the SPE plate. Apply low vacuum (approx. 5 inHg).

  • Washing : Wash the sorbent with 500 µL of 5% MeOH in water to remove polar interferences and salts[2].

  • Elution : Elute the target analytes with 2 × 250 µL of 100% MeOH into a clean 96-well collection plate.

  • Evaporation : Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of Mobile Phase A:B (80:20, v/v). Vortex for 5 minutes and centrifuge at 3000 rpm for 5 minutes prior to injection.

Data Presentation & Instrumental Parameters

Table 1: UHPLC Gradient Conditions

Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) | Column Temp: 40°C | Injection Vol: 5 µL

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.000.40955
0.500.40955
3.000.401090
4.000.401090
4.100.40955
5.500.40955
Table 2: MS/MS MRM Parameters (Positive ESI Mode)

Source Temp: 500°C | Ion Spray Voltage: 5500 V | Curtain Gas: 30 psi

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Target Compound299.2177.16025Quantifier
Target Compound299.2121.16040Qualifier
SIL-IS305.2183.16025Internal Standard
Table 3: Method Validation Acceptance Criteria (per FDA 2018 Guidelines)

To ensure the protocol is a self-validating system, the following criteria must be met during the validation phase[4]:

Validation ParameterFDA Acceptance Criteria
Accuracy (Calibration Curve) ±15% of nominal concentration (±20% at LLOQ).
Precision (QC Samples) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).
Carryover Blank peak area ≤ 20% of LLOQ and ≤ 5% of IS peak area.
Matrix Effect IS-normalized matrix factor CV ≤ 15% across 6 distinct lots.
Stability Bench-top, freeze-thaw, and autosampler stability bias within ±15%.

References

  • Source: fda.
  • Source: benchchem.
  • Title: Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (Tecovirimat)

Sources

Application Notes & Protocols: Characterizing the Cellular Effects of N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide (Compound X) via Flow Cytometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide, hereafter referred to as Compound X, is a novel small molecule belonging to the benzamide class of compounds. While the precise mechanism of action of Compound X is under investigation, related benzamide structures have been shown to exhibit a range of biological activities, including cell cycle modulation and induction of apoptosis, making them promising candidates for therapeutic development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to characterize the cellular effects of Compound X. Flow cytometry is an indispensable technology in cellular biology and drug discovery, enabling high-throughput, quantitative analysis of individual cells within a heterogeneous population. It allows for the precise measurement of fundamental cellular processes, providing critical insights into a compound's mechanism of action.

Here, we present a series of detailed protocols, from initial dose-response evaluations to in-depth analyses of cell cycle progression, apoptosis induction, and mitochondrial health. The experimental logic is designed to form a self-validating workflow, where findings from one assay inform the design and interpretation of subsequent experiments.

Part 1: Foundational Analysis - Dose-Response and Cytotoxicity

Before delving into mechanistic studies, it is crucial to establish the optimal concentration range of Compound X that elicits a biological response. A dose-response curve allows for the determination of key parameters such as the EC50 (half-maximal effective concentration) for cytotoxicity.

Protocol 1: Cytotoxicity Assessment using Propidium Iodide (PI) Staining

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population, as it can only enter cells with a compromised membrane integrity.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Compound X (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 12-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis (e.g., 2 x 10^5 cells/well). Allow cells to adhere overnight if applicable.

  • Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest Compound X dose).

  • Incubation: Replace the medium in each well with the medium containing the respective concentration of Compound X or vehicle. Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For suspension cells, transfer the contents of each well to a flow cytometry tube.

    • For adherent cells, aspirate the medium, wash once with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete medium and transfer to a flow cytometry tube.

  • Staining: Centrifuge the cell suspension (300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in 200 µL of cold PBS containing PI.

  • Incubation: Incubate on ice, protected from light, for 15 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. Measure PI fluorescence in the appropriate channel (e.g., PE-Texas Red or PerCP-Cy5.5).

Data Interpretation: The percentage of PI-positive cells represents the dead cell population. Plot the percentage of dead cells against the log concentration of Compound X to determine the EC50 value.

Compound X Conc. (µM) % PI-Positive Cells (Mean ± SD)
0 (Vehicle)5.2 ± 0.8
0.16.1 ± 1.1
115.4 ± 2.3
1048.9 ± 4.5
5085.7 ± 3.1
10092.3 ± 1.9
Table 1: Hypothetical cytotoxicity data for Compound X after 48h treatment.

Part 2: Mechanistic Deep Dive - Cell Cycle and Apoptosis

Based on the cytotoxicity data, select two to three concentrations (e.g., below, at, and above the EC50) for further mechanistic studies.

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Analysis cluster_2 Phase 3: Pathway Investigation A Dose-Response Assay (PI Staining) B Determine EC50 A->B C Cell Cycle Analysis (PI Staining) B->C Select Concentrations D Apoptosis Assay (Annexin V / PI) B->D Select Concentrations E Mitochondrial Health (JC-1 Staining) B->E Select Concentrations F Intracellular Staining (e.g., p-H2A.X, Cyclin B1) C->F Correlate Findings D->F Correlate Findings E->F Correlate Findings G Hypothesis Refinement F->G

Figure 1: A structured workflow for characterizing Compound X.

Protocol 2: Cell Cycle Analysis

Principle: The amount of DNA in a cell correlates with its phase in the cell cycle. Cells in G2 or M phase have twice the DNA content of cells in G0 or G1 phase. Staining cells with a DNA intercalating dye like PI (after permeabilization) allows for the quantification of cells in each phase.

Materials:

  • Treated and harvested cells (from Protocol 1)

  • Cold 70% Ethanol

  • PBS

  • RNase A (100 µg/mL)

  • PI Staining Solution (50 µg/mL)

Procedure:

  • Harvesting: Harvest cells as described in Protocol 1.

  • Fixation: Centrifuge cells (300 x g, 5 min), discard supernatant, and resuspend the pellet in 100 µL of cold PBS. While gently vortexing, add 900 µL of cold 70% ethanol dropwise to fix the cells.

  • Storage: Fixed cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.

  • RNA Digestion: Resuspend the cell pellet in 500 µL of PBS containing RNase A. Incubate at 37°C for 30 minutes to ensure only DNA is stained.

  • DNA Staining: Add 500 µL of PI staining solution to the cell suspension. Incubate for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze on a flow cytometer. Use a pulse-width vs. pulse-area plot to gate out doublets and aggregates. Collect data for at least 10,000 single-cell events.

Data Interpretation: Generate a histogram of PI fluorescence intensity. The first peak represents the G0/G1 population, the valley represents the S phase, and the second peak (with approximately double the fluorescence intensity of the first) represents the G2/M population. An accumulation of cells in a specific peak suggests cell cycle arrest.

Compound X Conc. (µM) % G0/G1 % S % G2/M
0 (Vehicle)55.129.815.1
153.225.121.7
1018.511.370.2
509.85.484.8
Table 2: Hypothetical cell cycle distribution data suggesting G2/M arrest induced by Compound X.
Protocol 3: Apoptosis Detection with Annexin V and PI

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, APC). Co-staining with PI allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).

Materials:

  • Treated and harvested cells

  • Annexin V Binding Buffer (1X)

  • Fluorochrome-conjugated Annexin V

  • PI Staining Solution

Procedure:

  • Harvesting: Harvest cells, including any floating cells from the supernatant, as apoptosis can cause cell detachment.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze immediately on a flow cytometer.

Data Interpretation: Generate a bivariate dot plot of Annexin V fluorescence vs. PI fluorescence. The plot will be divided into four quadrants:

  • Lower-Left (Q4): Viable cells (Annexin V- / PI-)

  • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

An increase in the percentage of cells in the Q3 and Q2 quadrants indicates induction of apoptosis.

Compound X Conc. (µM) % Viable (Q4) % Early Apoptotic (Q3) % Late Apoptotic (Q2)
0 (Vehicle)94.13.22.7
185.39.55.2
1040.235.824.0
5012.628.159.3
Table 3: Hypothetical apoptosis data indicating Compound X induces apoptosis in a dose-dependent manner.

Part 3: Advanced Mechanistic Insights

The observation of G2/M arrest and apoptosis suggests that Compound X may interfere with critical processes in this phase of the cell cycle, such as microtubule dynamics or DNA damage checkpoints.

Hypothetical Mechanism of Action of Compound X

G compound_x Compound X microtubules Microtubule Dynamics compound_x->microtubules Inhibits spindle_assembly Spindle Assembly Checkpoint (SAC) microtubules->spindle_assembly Disrupts g2m_arrest G2/M Arrest spindle_assembly->g2m_arrest Activates bcl2_family Bcl-2 Family Modulation g2m_arrest->bcl2_family Prolonged arrest leads to apoptosis Apoptosis caspase_activation Caspase Activation bcl2_family->caspase_activation caspase_activation->apoptosis

Figure 2: Hypothetical pathway for Compound X-induced G2/M arrest and apoptosis.

Protocol 4: Analysis of Mitochondrial Membrane Potential (ΔΨm)

Principle: The loss of mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic pathway of apoptosis. The dye JC-1 is a cationic carbocyanine dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • Treated and harvested cells

  • JC-1 Staining Solution

  • PBS

Procedure:

  • Harvesting: Collect cells after treatment with Compound X.

  • Staining: Resuspend cells in 500 µL of pre-warmed complete medium containing JC-1 (final concentration typically 1-5 µM).

  • Incubation: Incubate at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing: Centrifuge cells, discard the supernatant, and wash twice with PBS.

  • Data Acquisition: Analyze on a flow cytometer, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).

Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization. This is visualized as a shift of the cell population from the upper-left quadrant (healthy, red aggregates) to the lower-right quadrant (apoptotic, green monomers) on a bivariate dot plot. This result would support the hypothesis that Compound X triggers the intrinsic apoptotic pathway.

Conclusion

This application note provides a systematic and robust framework for characterizing the cellular effects of a novel compound, N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide (Compound X), using flow cytometry. By sequentially assessing cytotoxicity, cell cycle progression, and apoptosis, researchers can efficiently build a comprehensive profile of the compound's biological activity. The hypothetical data presented herein suggest that Compound X induces G2/M cell cycle arrest and subsequently triggers apoptosis via the intrinsic mitochondrial pathway. Further investigation using intracellular flow cytometry to probe specific proteins within the G2/M checkpoint (e.g., Cyclin B1, p-CDK1) and the Bcl-2 family would provide deeper mechanistic insights.

References

  • Title: The benzamide CSI-001 as a potential anticancer agent by targeting the Wnt/β-catenin signaling pathway. Source: Cancer Letters. URL: [Link]

  • Title: Benzamide derivatives as anticancer agents: A review of recent patents. Source: Recent Patents on Anti-Cancer Drug Discovery. URL: [Link]

  • Title: Flow cytometry: a versatile technology for diagnosis and monitoring of cancer. Source: Current Opinion in Oncology. URL: [Link]

  • Title: Propidium Iodide Staining for Cell Viability. Source: Bio-Rad Laboratories. URL: [Link]

  • Title: Analyzing DNA Content by Flow Cytometry. Source: Current Protocols in Immunology. URL: [Link]

  • Title: Probing mitochondrial membrane potential with JC-1 in living cells. Source: Nature Protocols. URL: [Link]

Troubleshooting & Optimization

N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Issues, Formulation Strategies, and Troubleshooting

Executive Chemical Profile

Compound Name: N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide Chemical Class: Amino-benzamide / Aniline derivative Predicted Physicochemical Properties:

  • Molecular Weight: ~298.38 g/mol [1]

  • LogP (Estimated): 3.5 – 4.2 (Highly Lipophilic)[1]

  • Water Solubility: Poor (< 0.1 mg/mL at neutral pH)[1]

  • pKa (Calculated): ~3.5–4.5 (Aniline nitrogen), ~14 (Amide)[1]

Technical Insight: This molecule presents a classic medicinal chemistry challenge: a "grease ball" core (benzamide + sec-butoxy tail) with a weak ionization center (aniline).[1] The sec-butoxy group adds significant steric bulk and lipophilicity compared to simpler alkoxy groups, drastically reducing aqueous solubility.[1] The 3-amino-2-methylphenyl moiety is an aniline derivative; while it can be protonated, its pKa is likely too low to provide solubility benefits at physiological pH (7.4).[1]

Troubleshooting Guide (Q&A)

Category A: Stock Solution & Storage

Q1: My DMSO stock solution turned from clear to light yellow/brown after 2 weeks at 4°C. Is the compound degraded? Diagnosis: Likely oxidative instability of the aniline group.[1] Technical Explanation: The free amine (-NH2) on the phenyl ring (aniline) is susceptible to oxidation, forming N-oxides or azo-dimers, especially in the presence of light and oxygen.[1] The 2-methyl group provides some steric protection, but not total immunity.[1] Solution:

  • Verify Purity: Run a quick LC-MS.[1] If the parent peak is >95%, the color change is likely a trace impurity (colored quinoid species) and the stock may still be usable.[1]

  • Prevention: Store stocks at -20°C or -80°C. Use amber vials. Purge headspace with nitrogen or argon before sealing.[1]

Q2: I cannot get the compound to dissolve in DMSO at 50 mM. It stays as a suspension. Diagnosis: Saturation limit or crystal packing .[1] Technical Explanation: While benzamides generally dissolve well in DMSO, the sec-butoxy group increases lattice energy.[1] Solution:

  • Sonication: Sonicate in a water bath at 37°C for 10–15 minutes.

  • Vortexing: Vigorous vortexing is required to break up crystal aggregates.[1]

  • Concentration Adjustment: Lower the target stock concentration to 10 mM or 20 mM . 50 mM might be pushing the thermodynamic solubility limit for this specific derivative.

Category B: Experimental Application (In Vitro)

Q3: When I dilute my DMSO stock into cell culture media (DMEM + 10% FBS), I see a fine white precipitate. Diagnosis: "Crashing out" due to rapid polarity shift. Technical Explanation: You are moving from a solvent with a dielectric constant of ~47 (DMSO) to ~80 (Water).[1] The hydrophobic sec-butoxy tail drives rapid aggregation before the molecule can disperse.[1] Solution: The "Intermediate Dilution" Method Do not pipette DMSO stock directly into the media well.[1]

  • Step 1: Prepare a 100x or 1000x intermediate dilution in pure DMSO or Ethanol.[1]

  • Step 2: Slowly add this intermediate to the media while swirling/vortexing.

  • Limit: Keep final DMSO concentration < 0.5% (v/v). If precipitation persists, use a carrier protein (BSA) or pre-complex with serum proteins by adding the compound to FBS before adding to the media.[1]

Q4: The compound precipitates in my biochemical assay buffer (PBS, pH 7.4). Diagnosis: Lack of solubilizing agents in a salt-rich environment.[1] Technical Explanation: High ionic strength (salts in PBS) reduces the solubility of non-polar compounds ("salting out" effect).[1] Solution:

  • Add Surfactant: Add 0.01% - 0.05% Tween-20 or Triton X-100 to the buffer.[1] This creates micelles that sequester the lipophilic compound.[1]

  • Cosolvent: Ensure the buffer contains 1-5% DMSO or Glycerol.[1]

Category C: In Vivo Formulation

Q5: Can I use simple saline for IP/PO administration? Answer: No. The compound will not dissolve and will likely cause local irritation or poor bioavailability.[1]

Q6: What is the recommended vehicle for animal studies? Recommendation: Use a co-solvent/surfactant system.[1]

  • Option A (Standard): 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1]

  • Option B (Advanced): 20% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water.[1]

    • Why: The cyclodextrin hydrophobic cavity can encapsulate the sec-butoxy-phenyl moiety, rendering the complex water-soluble.[1]

Step-by-Step Protocols

Protocol 1: "Solvent-Shift" Solubilization for Cell Culture

Use this method to prevent precipitation during IC50 determination.[1]

  • Prepare Stock: Dissolve 2.98 mg of compound in 1 mL DMSO to make a 10 mM Stock .

  • Visual Check: Ensure solution is absolutely clear. Sonicate if necessary.[1]

  • Serial Dilution (in DMSO): Perform all serial dilutions in 100% DMSO first.

    • Example: Dilute 10 mM -> 1 mM -> 0.1 mM in DMSO.

  • Media Transfer:

    • Pipette 1 µL of the DMSO dilution into 999 µL of pre-warmed media (rapid ejection).

    • Immediately vortex or pipette up/down.[1]

  • Final Check: Inspect under a microscope.[1] If crystals are visible, the data will be invalid.[1]

Protocol 2: HP-β-Cyclodextrin Formulation (In Vivo)

Best for maximizing bioavailability.[1]

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100 mL of sterile water (20% w/v). Filter sterilize (0.22 µm).

  • Compound Addition:

    • Weigh required amount of N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide.[1]

    • Add the 20% HP-β-CD solution.[1]

  • Complexation:

    • The solution will likely be cloudy.[1]

    • Sonicate at 40°C for 30–60 minutes.

    • Place on a rotating shaker overnight at room temperature.

  • Result: The solution should turn clear. If not, pH adjustment (lowering pH to 4.0 with HCl, then re-adjusting) may help, but stability must be monitored.[1]

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct solvent system based on the experimental application.

Solubility_Workflow Start Start: N-(3-Amino-2-methylphenyl)- 4-(sec-butoxy)benzamide Solid Check_App Select Application Start->Check_App In_Vitro In Vitro (Cell Culture/Enzymatic) Check_App->In_Vitro Cells/Proteins In_Vivo In Vivo (Animal Studies) Check_App->In_Vivo Mice/Rats Stock_Prep Prepare Stock: 10-20mM in DMSO (Store -20°C, Dark) Precip_Check Does it precipitate in Media? Stock_Prep->Precip_Check In_Vitro->Stock_Prep Vehicle_Select Vehicle Selection In_Vivo->Vehicle_Select Direct_Add Direct Addition: <0.1% DMSO final Precip_Check->Direct_Add No Inter_Dil Intermediate Dilution: Dilute in DMSO first, then rapid mix into Media Precip_Check->Inter_Dil Yes (Common) Vehicle_A Standard: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline Vehicle_Select->Vehicle_A IP/PO (<10 mg/kg) Vehicle_B Advanced (High Dose): 20% HP-beta-Cyclodextrin (Requires sonication/shaking) Vehicle_Select->Vehicle_B IP/PO (>10 mg/kg)

Caption: Solubility decision tree for N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide, guiding users from stock preparation to specific application vehicles.

Summary Data Table

Solvent / MediumSolubility RatingMax Conc.[1] (Est.)[1][2]Notes
Water (pH 7.4) Insoluble< 0.01 mg/mLHighly lipophilic; do not use alone.[1]
DMSO Excellent~20 - 50 mg/mLPreferred stock solvent.[1] Hygroscopic (keep sealed).[1]
Ethanol Good~10 - 20 mg/mLAlternative to DMSO, but evaporates faster.[1]
PBS + 0.1% Tween Low~0.1 - 0.5 mg/mLSurfactant required for biochemical assays.
20% HP-β-CD Moderate/High~2 - 5 mg/mLBest for in vivo dosing; forms inclusion complex.[1]
PEG 300/400 Good~5 - 10 mg/mLGood co-solvent for formulation.[1]

References

  • PubChem Compound Summary . Benzamide and Aniline Derivatives Physicochemical Data. National Center for Biotechnology Information.[1] Available at: [Link] (Accessed: 2024-05-20).[1]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for solubility protocols and "grease ball" phenomena).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Source for HP-β-CD protocols).

Sources

Technical Support Center: Optimizing N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide for IC50 Determination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide in their experimental workflows. This guide is designed to provide in-depth, practical advice for the accurate and reproducible determination of the half-maximal inhibitory concentration (IC50), a critical parameter for assessing a compound's potency.[1][2][3] Whether you are encountering variability in your results or establishing a new assay, this comprehensive guide offers troubleshooting strategies and validated protocols to ensure the integrity of your data.

While the precise biological target of N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide may be under investigation, its structural motifs are common in kinase inhibitors.[4][5] Therefore, the principles and protocols outlined here are broadly applicable to both cell-based and biochemical assays, with a particular focus on kinase inhibition.

Frequently Asked Questions (FAQs): Understanding IC50 Variability

This section addresses common questions that arise during the process of IC50 determination.

Q1: Why are my IC50 values for N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide inconsistent across experiments?

A1: Inconsistent IC50 values are a common challenge in cell-based and biochemical assays. This variability can stem from several factors, including minor differences in experimental conditions, the health and passage number of the cells, the purity and handling of the compound, and the specific assay and data analysis methods used.[6]

Q2: How much variation in IC50 values is considered acceptable?

A2: The acceptable range of variation depends on the specific assay and biological system. For cell-based assays, a two- to three-fold difference is often considered acceptable.[6] Larger variations may indicate underlying issues with experimental consistency that need to be addressed.

Q3: Can the choice of assay affect the IC50 value?

A3: Absolutely. Different assays measure different biological endpoints. For example, in a cellular context, an MTT assay measures metabolic activity, while a trypan blue exclusion assay measures membrane integrity.[6] A compound might affect these processes differently, leading to varying IC50 values. Similarly, a biochemical kinase assay measures direct enzyme inhibition, while a cell-based assay reflects additional factors like cell permeability and efflux pumps.[7]

Q4: What is the "edge effect" in 96-well plates, and how can it impact my results?

A4: The "edge effect" refers to the phenomenon where wells on the perimeter of a 96-well plate evaporate more quickly than the inner wells. This can alter the concentration of the compound and affect cell growth, leading to skewed results.[6] To mitigate this, it is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and use only the inner 60 wells for the experiment.[8]

Troubleshooting and Optimization Guide

This section provides a systematic approach to identifying and resolving common issues encountered during IC50 determination.

Parameter Potential Issue Recommended Solution & Explanation
Compound Integrity Purity issues, degradation, or precipitation.Verify purity and identity using HPLC or Mass Spectrometry. Impurities can have their own biological activity. Ensure complete solubility in the solvent (e.g., DMSO) before preparing dilutions.[6] Precipitated compound is not bioavailable, leading to artificially high IC50 values. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[9]
Cellular Health Inconsistent cell seeding density, over-confluent or stressed cells, mycoplasma contamination.Use a homogenous cell suspension and a consistent, optimized seeding density.[6] Utilize cells in the exponential growth phase. Regularly test for mycoplasma, as it can significantly alter cellular metabolism and drug response.[6]
Biochemical Assay Components Inactive kinase, inappropriate substrate, or suboptimal ATP concentration.Validate enzyme activity with a positive control (without inhibitor).[9] Use a high-quality, validated substrate and optimize its concentration (often near its Km value).[9][10] For competitive inhibitors, high ATP concentrations can compete with the compound, leading to an overestimation of the IC50. Perform the assay with an ATP concentration at or near the Km for the kinase.[9][11]
Assay Conditions Suboptimal buffer pH, incorrect incubation time, or reagent variability.Optimize buffer components based on the target's known requirements. Run a time-course experiment to determine the optimal incubation period for inhibition.[9] Use consistent lots of media, serum, and assay reagents to minimize batch-to-batch variability.[6]
Data Analysis Incorrect data normalization or inappropriate curve-fitting model.Normalize data correctly. The 0% inhibition control should be cells/enzyme treated with the vehicle (e.g., DMSO) at the same final concentration as in the compound-treated wells. The 100% inhibition control should be a background well with no cells/enzyme or a known potent inhibitor.[1][12] Use a non-linear regression model (sigmoidal, 4-parameter logistic) to fit the dose-response curve.[13][14]
Experimental Protocols
Protocol 1: Cell-Based IC50 Determination using MTT Assay

This protocol provides a framework for assessing the cytotoxic effect of N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide on an adherent cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO)

  • Sterile 96-well cell culture plates

  • Microplate reader

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture cells to ~80% confluency seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) cell_culture->seed_cells compound_prep Prepare serial dilutions of compound in medium add_compound Treat cells with compound dilutions compound_prep->add_compound incubate_attach Incubate overnight to allow attachment seed_cells->incubate_attach incubate_attach->add_compound incubate_treat Incubate for 24-72 hours add_compound->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_formazan Incubate for 2-4 hours add_mtt->incubate_formazan solubilize Remove medium, add DMSO to dissolve formazan incubate_formazan->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate calc_viability Calculate % viability vs. vehicle control read_plate->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve calc_ic50 Calculate IC50 via non-linear regression plot_curve->calc_ic50 G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_dilution Prepare serial dilutions of compound in DMSO plate_compound Dispense compound dilutions into 384-well plate compound_dilution->plate_compound reagent_prep Prepare kinase/substrate and ATP solutions in assay buffer add_kinase Add kinase/substrate mix to wells reagent_prep->add_kinase start_reaction Initiate reaction by adding ATP reagent_prep->start_reaction plate_compound->add_kinase pre_incubate Pre-incubate compound and kinase add_kinase->pre_incubate pre_incubate->start_reaction incubate_reaction Incubate for optimal duration start_reaction->incubate_reaction stop_reaction Stop reaction and add detection reagent incubate_reaction->stop_reaction read_signal Read luminescence or fluorescence stop_reaction->read_signal calc_inhibition Calculate % inhibition vs. vehicle control read_signal->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve calc_ic50 Calculate IC50 via non-linear regression plot_curve->calc_ic50

Sources

Technical Support Center: Crystallization of N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this molecule. Crystallization is a critical purification and particle engineering step, but it is often fraught with challenges ranging from complete failure to crystallize to the formation of undesirable solid forms. This document provides in-depth, question-and-answer-based troubleshooting, grounded in the fundamental principles of crystal engineering and supported by authoritative references.

Part 1: Foundational Knowledge & Physicochemical Properties

Before troubleshooting, it is essential to understand the molecule and the environment you are creating. N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide is an aromatic amide. Its structure, featuring a benzamide core, a primary amine, and ether linkages, suggests a propensity for hydrogen bonding and π-π stacking interactions, which are critical forces in crystal lattice formation.[1]

While experimental data for this specific molecule is not widely published, we can infer its properties based on its constituent functional groups.

Table 1: Predicted Physicochemical Properties and Structural Features

PropertyPredicted Value / Structural FeatureImplication for Crystallization
Molecular Formula C₁₇H₂₀N₂O₂---
Molecular Weight 284.35 g/mol Influences dissolution kinetics.
Hydrogen Bond Donors 2 (from -NH₂ and -NH-)Capable of strong, directional intermolecular interactions, which can aid in forming a stable crystal lattice.
Hydrogen Bond Acceptors 3 (from C=O and -O-)Can interact with protic solvents and other molecules, influencing solvent choice and polymorphism.[2]
Predicted LogP ~3.5Suggests moderate lipophilicity, indicating solubility in a range of organic solvents but poor solubility in water.
Structural Features Aromatic rings, Amide linkage, Primary amine, Ether groupAromatic rings allow for π-π stacking. The amide group is a classic motif for forming robust hydrogen-bonded chains or dimers.[3] The sec-butoxy group adds steric bulk and flexibility.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the crystallization of N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide.

Q1: My compound is completely soluble and refuses to crystallize, even after cooling. What's happening?

A1: This indicates your solution is "undersaturated" or trapped in a metastable state where the energy barrier for nucleation is too high. The driving force for crystallization, supersaturation, has not been adequately achieved.[4][5][6]

Troubleshooting Steps:

  • Induce Nucleation Mechanically: Gently scratch the inside surface of the flask with a glass rod just below the meniscus. The microscopic scratches provide high-energy sites that can act as templates for nucleation.[7]

  • Increase Supersaturation:

    • Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several hours or days. This gradually increases the solute concentration.[8]

    • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" in which the compound is insoluble. This reduces the overall solubility of the solute in the mixed solvent system.[9] For this molecule, if it's dissolved in a solvent like ethanol, an anti-solvent like n-heptane or water could be effective.

  • Introduce a Seed Crystal: If you have a previous batch of crystalline material, adding a single, tiny crystal (a "seed") can bypass the difficult primary nucleation step and promote controlled crystal growth on the provided template.[10]

Q2: Instead of crystals, I'm getting a viscous liquid or "oil." How do I fix this?

A2: You are experiencing "oiling out" or liquid-liquid phase separation (LLPS). This is a common problem, especially with impure compounds or when supersaturation is generated too quickly.[11][12] The system finds it kinetically easier to form a disordered, solute-rich liquid phase than an ordered solid crystal lattice.[13]

Causality & Solutions:

  • Cause: Excessively high supersaturation. This often happens with rapid cooling or by adding an anti-solvent too quickly.

  • Solution 1: Reduce the Cooling Rate. A slower cooling profile keeps the system within the "metastable zone" for longer, favoring controlled growth on nuclei rather than the formation of an oil.[11] A typical starting point is a cooling rate of 5-10 °C per hour.

  • Solution 2: Use a More Dilute Solution. Start with a higher volume of solvent to ensure the solution doesn't become supersaturated at a temperature where the solute-rich phase is still a liquid.

  • Solution 3: Change the Solvent. The ideal solvent should have a steep solubility curve with respect to temperature. Solvents that are "too good" (high solubility even at low temperatures) can promote oiling out. A systematic solvent screening is the most robust approach.[14][15]

  • Solution 4: Seeding. Adding seed crystals within the metastable zone can direct the crystallization pathway towards solid formation, effectively bypassing the conditions that lead to oiling out.[10][13]

G Start Start: Clear Solution at High Temperature Cooling Cooling Initiated Start->Cooling Supersaturation High Supersaturation Achieved Cooling->Supersaturation Path1 Slow Cooling Rate (Controlled Supersaturation) Supersaturation->Path1 Optimal Path2 Rapid Cooling Rate (Uncontrolled Supersaturation) Supersaturation->Path2 Suboptimal Nucleation Nucleation & Crystal Growth Path1->Nucleation OilingOut Oiling Out (Liquid-Liquid Phase Separation) Path2->OilingOut Result1 Desired Crystalline Product Nucleation->Result1 Result2 Amorphous or Poor Quality Product OilingOut->Result2

Caption: Logical workflow comparing optimal vs. suboptimal cooling rates.

Q3: My yield is very low. How can I improve it?

A3: Low yield is typically a result of high residual solubility in the mother liquor at the final crystallization temperature or incomplete crystallization.

Optimization Strategies:

  • Optimize the Solvent System: The ideal solvent provides high solubility at elevated temperatures and low solubility at lower temperatures. A mixture of a solvent and an anti-solvent can often fine-tune this property.[15][16]

  • Lower the Final Temperature: Cooling the slurry to a lower temperature (e.g., 0-5 °C) will further decrease the solute's solubility and drive more of it out of solution, increasing the yield.

  • Increase Residence Time: Allow sufficient time for the crystallization to reach equilibrium. Hold the slurry at the final temperature for several hours with gentle agitation to maximize crystal growth.

  • Consider an Anti-Solvent Addition: After cooling, the slow addition of an anti-solvent can precipitate more material from the mother liquor.

Q4: The crystals are very fine, like a powder. How can I grow larger, more defined crystals?

A4: The formation of fine powder indicates that the rate of nucleation significantly exceeds the rate of crystal growth.[5] This is caused by high levels of supersaturation, where a massive number of nuclei form simultaneously, leaving little solute for each one to grow large.

Methods to Promote Crystal Growth:

  • Reduce Supersaturation Level: Operate at a lower supersaturation level. This can be achieved by using a more dilute starting solution or by cooling the solution much more slowly.[17][18]

  • Controlled Seeding: Introduce a small, well-defined quantity of seed crystals at a point of low supersaturation (early in the metastable zone). This provides a limited number of sites for growth to occur, allowing them to grow larger.[10]

  • Temperature Cycling (Ostwald Ripening): In some cases, cycling the temperature of the slurry up and down by a few degrees can promote the dissolution of smaller, higher-energy crystals and the re-deposition of that material onto larger, more stable crystals.

G cluster_0 High Supersaturation cluster_1 Low Supersaturation a Rapid Nucleation Slow Growth b Many Small Crystals (Powder) a:f0->b c Slow Nucleation Rapid Growth d Few Large Crystals c:f1->d

Caption: Relationship between supersaturation, nucleation, and crystal size.

Q5: I suspect I have a different polymorph. What causes this and how can I control it?

A5: Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures.[19][20] These different forms can have vastly different physical properties. Benzamide and its derivatives are known to exhibit polymorphism.[1][21] The formation of a specific polymorph is highly sensitive to kinetic and thermodynamic factors.

Factors Influencing Polymorphism:

  • Solvent Choice: The solvent can interact with the solute molecules through hydrogen bonding or other forces, stabilizing the conformation required for a specific polymorph to nucleate.[2] A protic solvent (like ethanol) may favor a different form than an aprotic solvent (like ethyl acetate).

  • Supersaturation Level: Different polymorphs have different nucleation kinetics. Often, metastable forms nucleate faster at high supersaturation, while the stable form is favored under conditions closer to equilibrium (low supersaturation).[4]

  • Temperature: The relative thermodynamic stability of polymorphs can change with temperature.

  • Impurities: Structurally related impurities can sometimes inhibit the growth of one polymorph or act as a template for another.[22][23]

Control Strategy: The most effective way to obtain a specific polymorph is to seed the solution with crystals of the desired form . This directs the crystallization process, bypassing the stochastic nature of nucleation.

Part 3: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable solvent or solvent system for crystallization.

  • Preparation: Place ~10-20 mg of N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide into several small vials.

  • Solvent Addition: To each vial, add a different solvent dropwise at room temperature until the solid just dissolves. Record the approximate solubility. Test a range of solvents with varying polarities.

  • Heating & Cooling: For solvents where the compound was sparingly soluble at room temperature, gently heat the vial until the solid dissolves. Then, allow it to cool slowly to room temperature, and subsequently in an ice bath.

  • Observation: Observe the vials for signs of precipitation, crystal formation, or oiling out. Note the quality and form of any solid that appears.

  • Analysis: The ideal single solvent will show high solubility at elevated temperatures and low solubility at cold temperatures, producing crystalline material upon cooling. For anti-solvent systems, identify a good solvent and a miscible anti-solvent.

Table 2: Example Solvent Screening Template

SolventPolarity IndexObservations at 25°CObservations after Heating/CoolingOutcome
Heptane 0.1InsolubleInsolublePotential Anti-Solvent
Toluene 2.4Sparingly SolubleSoluble hot, precipitates on coolingCandidate
Ethyl Acetate 4.4Soluble---Too Soluble
Isopropanol 4.0Sparingly SolubleSoluble hot, good crystals on coolingGood Candidate
Acetonitrile 5.8Moderately SolubleSoluble hot, fine powder on coolingPossible Candidate
Methanol 6.6Soluble---Too Soluble
Water 10.2InsolubleInsolublePotential Anti-Solvent
Protocol 2: Controlled Seeding for Crystallization

This protocol is designed to prevent oiling out and control crystal size.

  • Prepare Seed Crystals: If you do not have crystals, generate a small initial batch using slow evaporation. Grind a small amount of this material into a fine powder.

  • Prepare a Saturated Solution: Dissolve the bulk of your compound in a suitable solvent (identified from screening) at an elevated temperature (e.g., 60 °C) until the solution is completely clear.

  • Cool to Metastable Zone: Slowly cool the solution to a temperature where it is supersaturated but where spontaneous nucleation is unlikely (e.g., 45-50 °C). This is typically a few degrees below the saturation temperature.

  • Add Seed Slurry: Suspend a small amount of seed powder (typically 1-2% by weight of the solute) in a small volume of the cold solvent and add this slurry to the main solution with gentle stirring.

  • Controlled Growth: Hold the solution at this temperature for 1-2 hours to allow the seeds to mature.

  • Final Cooling: Continue to cool the solution slowly (e.g., 10 °C/hour) to the final desired temperature (e.g., 5 °C) to maximize yield.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

Sources

Technical Support Center: Mitigating the Cytotoxicity of N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide (AMSB) in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide (referred to herein as AMSB). Our goal is to equip you with the knowledge and tools to anticipate, troubleshoot, and minimize the cytotoxic effects of AMSB in your cell culture experiments, ensuring data integrity and the success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of AMSB in cell culture.

Q1: My cells are showing significant death even at low concentrations of AMSB. What is the likely cause?

A1: Unexpectedly high cytotoxicity at low concentrations can stem from several factors. The primary suspects are off-target effects of the compound, metabolic activation into a more toxic species by the cell line, or heightened sensitivity of your specific cell model. It is also crucial to verify the purity of your AMSB stock, as impurities can introduce significant toxicity. We recommend performing a dose-response curve and time-course experiment to systematically characterize the cytotoxic profile in your system.

Q2: How can I determine a safe working concentration for AMSB in my cell line?

A2: The optimal working concentration should be empirically determined for each cell line. A standard approach is to perform a cytotoxicity assay (e.g., MTT, LDH release) over a broad range of concentrations to determine the IC50 (half-maximal inhibitory concentration) value. For mechanistic studies, it is advisable to work at concentrations well below the IC50 to minimize overt toxicity and focus on the desired biological activity.

Q3: Are there any general strategies to reduce AMSB-induced toxicity without compromising its intended effect?

A3: Yes, several strategies can be employed. These include optimizing the exposure time, using a lower, more frequent dosing schedule, or co-treatment with cytoprotective agents like antioxidants if oxidative stress is identified as a mechanism of toxicity. Additionally, ensuring your cell culture conditions are optimal (e.g., media components, confluency) can enhance cell resilience.

Q4: Could the solvent used to dissolve AMSB be contributing to the observed cytotoxicity?

A4: Absolutely. The vehicle (solvent) used to dissolve AMSB, commonly DMSO, can be toxic to cells, especially at higher concentrations. It is imperative to run a vehicle control experiment, treating cells with the highest concentration of the solvent used in your AMSB dilutions. The final concentration of DMSO in the culture medium should ideally be kept below 0.5%, and in many cases, below 0.1%, to minimize its confounding effects.

Part 2: Troubleshooting Guides

This section provides structured guidance for resolving specific issues encountered during experiments with AMSB.

Issue 1: High Variability in Cytotoxicity Data Between Experiments

High variability can obscure the true biological effect of AMSB. This troubleshooting workflow will help you identify and resolve the source of this inconsistency.

G cluster_0 Troubleshooting High Variability start High Variability Observed q1 Is Cell Confluency Consistent? start->q1 q2 Is AMSB Stock Freshly Prepared? q1->q2 Yes res1 Standardize Seeding Density q1->res1 No q3 Is Incubation Time Identical? q2->q3 Yes res2 Prepare Fresh Aliquots q2->res2 No q4 Is Assay Protocol Standardized? q3->q4 Yes res3 Use a Calibrated Timer q3->res3 No res4 Review and Standardize SOP q4->res4 No end Variability Reduced q4->end Yes res1->q2 res2->q3 res3->q4 res4->end

Caption: Workflow for troubleshooting high variability in cytotoxicity assays.

Issue 2: Suspected Off-Target Effects Complicating Data Interpretation

If you observe unexpected phenotypic changes in your cells that are not consistent with the known mechanism of action of AMSB, you may be dealing with off-target effects.

Table 1: Strategies to Delineate On-Target vs. Off-Target Effects

StrategyRationaleExperimental Approach
Structural Analogs Use a structurally similar but inactive analog of AMSB.Synthesize or procure an analog lacking the key functional group responsible for the intended activity. Treat cells with this analog as a negative control.
Target Knockdown/Out If the molecular target of AMSB is known, reducing its expression should confer resistance to the on-target effects.Use siRNA, shRNA, or CRISPR/Cas9 to create a cell line with reduced or absent expression of the target protein. Compare the response of these cells to wild-type cells.
Rescue Experiments If AMSB inhibits a specific pathway, providing a downstream product of that pathway may rescue the cells from the on-target effect.Supplement the culture medium with the relevant metabolite or use a constitutively active form of a downstream signaling molecule.
Orthogonal Assays Use multiple, mechanistically distinct assays to measure the same biological endpoint.If AMSB is an enzyme inhibitor, validate this with both a biochemical activity assay and a cell-based target engagement assay (e.g., CETSA).

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to characterize and mitigate AMSB toxicity.

Protocol 1: Determining the IC50 of AMSB using an MTT Assay

This protocol outlines the steps to determine the concentration of AMSB that inhibits cell viability by 50%.

Materials:

  • Your chosen cell line

  • Complete culture medium

  • AMSB stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of AMSB in complete culture medium. Remember to include a vehicle control (medium with the highest concentration of DMSO) and a no-treatment control.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of AMSB.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the viability against the log of the AMSB concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Assessing Oxidative Stress as a Mechanism of Toxicity

This protocol uses a fluorescent probe to measure the generation of reactive oxygen species (ROS), a common mechanism of drug-induced toxicity.

Materials:

  • Cell-permeable ROS indicator dye (e.g., DCFDA/H2DCFDA)

  • AMSB

  • Positive control (e.g., H2O2)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate) and treat with AMSB at various concentrations and for different durations. Include positive and negative controls.

  • Dye Loading: Wash the cells with warm PBS and then incubate them with the ROS indicator dye according to the manufacturer's instructions.

  • Fluorescence Measurement: After incubation, wash the cells again to remove excess dye. Measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence corresponds to higher levels of ROS.

  • Data Interpretation: A significant increase in ROS levels in AMSB-treated cells compared to controls suggests that oxidative stress is a contributing factor to its cytotoxicity. This could be a key mechanistic insight.

G cluster_1 Potential AMSB Toxicity Pathway AMSB AMSB Enters Cell Metabolism Metabolic Activation (e.g., by CYPs) AMSB->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite Mitochondria Mitochondrial Dysfunction ReactiveMetabolite->Mitochondria ROS Increased ROS Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis

Caption: Hypothetical pathway of AMSB-induced cytotoxicity via metabolic activation and oxidative stress.

Part 4: References

  • Title: Best practices in cell culture: the starting point for high-quality and reproducible results Source: In Vitro Cellular & Developmental Biology - Animal URL: [Link]

  • Title: Measurement of Reactive Oxygen Species (ROS) in Cells Source: Current Protocols in Toxicology URL: [Link]

overcoming resistance to N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide in cancer cells

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for targeted small-molecule therapeutics. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers investigating N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide (hereafter referred to as N3A-4BB ).

Benzamide derivatives are highly versatile scaffolds in oncology, frequently utilized as Class I HDAC inhibitors, colchicine-site tubulin binders, and ABC-transporter modulators. However, their specific structural liabilities—such as the lipophilic sec-butoxy group and the oxidizable aniline moiety—make them highly susceptible to acquired cellular resistance. This guide provides the mechanistic framework, quantitative diagnostics, and self-validating protocols required to troubleshoot and overcome resistance in your cancer cell models.

Part 1: Mechanistic Framework of Benzamide Resistance

Before troubleshooting, it is critical to understand the four primary vectors by which cancer cells evade benzamide-induced apoptosis.

G cluster_Cell Intracellular Resistance Mechanisms Drug N-(3-Amino-2-methylphenyl)- 4-(sec-butoxy)benzamide Efflux ABCG2 / BCRP Efflux Drug->Efflux Pumped Out Metabolism CYP450 / Metabolic Clearance Drug->Metabolism Oxidized/Degraded Target Target Mutation (e.g., TUBB3) Drug->Target Binding Pocket Altered Bypass Compensatory Kinase Signaling Drug->Bypass Apoptosis Evaded Resistance Drug Resistance Phenotype Efflux->Resistance Metabolism->Resistance Target->Resistance Bypass->Resistance

Mechanisms of resistance to targeted benzamide derivatives in cancer cells.

Part 2: Troubleshooting Guides & FAQs

Q1: My cancer cell lines initially responded to N3A-4BB (IC50 < 100 nM), but after 4 weeks of continuous exposure, the IC50 shifted to > 5 µM. What is driving this acquired resistance? Analysis: Benzamide derivatives are highly susceptible to active efflux by ATP-binding cassette (ABC) transporters, specifically ABCG2 (Breast Cancer Resistance Protein) [1]. Continuous sub-lethal exposure rapidly selects for ABCG2-overexpressing subpopulations. The sec-butoxy group on your compound increases its lipophilicity, making it a prime substrate for the ABCG2 binding pocket. Actionable Solution: You can validate this by running a parallel dose-response assay in the presence of 5 µM Ko143 (a specific ABCG2 inhibitor) or a known benzamide-based ABCG2 modulator like VKNG-2 [1]. If the IC50 drops back to the nanomolar range, efflux is the primary causal factor, and you must design a combination therapy approach.

Q2: I have confirmed biochemical target engagement in cell-free assays, but the cells are still proliferating in vitro. Why is the drug failing to induce apoptosis? Analysis: This disconnect indicates either a target-site mutation or a compensatory pathway bypass. Benzamides targeting the colchicine-binding site of tubulin often face resistance via the overexpression of the class III β-tubulin isoform (TUBB3) or specific point mutations (e.g., Tubb5^T238A) [2]. Alternatively, if N3A-4BB is acting as an epigenetic modulator (similar to the benzamide entinostat), cancer cells frequently upregulate compensatory survival cascades such as PI3K/AKT or MAPK to evade cell death [3]. Actionable Solution: Perform a Western blot profiling both TUBB3 expression and phosphorylated AKT/ERK. If TUBB3 is upregulated, the resistance is target-structural. If p-AKT is elevated, the resistance is kinase-driven, requiring co-administration of a PI3K/MEK inhibitor.

Q3: The compound shows excellent potency in 2D culture, but fails completely in 3D spheroids and in vivo xenografts. How do I troubleshoot this? Analysis: The 4-(sec-butoxy) ether linkage and the 2-methylphenylamine moiety are classic liabilities for Cytochrome P450 (CYP)-mediated oxidative metabolism (specifically O-dealkylation). In 3D spheroids and solid tumors, hypoxic cores alter the metabolic profile and upregulate drug-metabolizing enzymes and heat shock proteins (like HSP90) that stabilize mutant targets [4]. Actionable Solution: Conduct a microsomal stability assay using human liver microsomes with and without 1-aminobenzotriazole (a pan-CYP inhibitor). If the compound's half-life extends significantly with the inhibitor, metabolic clearance is masking the drug's true efficacy in complex models.

Part 3: Quantitative Diagnostic Matrix

Use the following self-validating matrix to benchmark your experimental results and identify the exact mechanism of resistance.

Resistance MechanismDiagnostic AssayKey Quantitative MetricThreshold for Resistance ConfirmationReversal Strategy
ABCG2 Efflux Flow Cytometry (Hoechst Retention)Fold-change in Mean Fluorescence Intensity (MFI)>3-fold increase in MFI when co-treated with 5 µM Ko143Co-administer ABCG2 inhibitor (e.g., VKNG-2)
Target Mutation RT-qPCR & Sanger SequencingMutant Allele Frequency / Fold-change mRNA>2-fold upregulation of TUBB3 or presence of T238A mutationSwitch to non-colchicine site binder / alternative scaffold
Metabolic Clearance LC-MS/MS Microsomal StabilityIntrinsic Clearance (

) & Half-life (

)

< 15 mins in human liver microsomes
Structural optimization (e.g., block CYP oxidation sites)
Pathway Bypass Western Blot (Phospho-kinases)Phospho-to-Total Protein Ratio>2.5-fold increase in p-AKT or p-ERKCombination therapy with PI3K/MEK inhibitors

Part 4: Self-Validating Experimental Protocols

Protocol 1: ABCG2 Efflux Functional Assay via Competitive Dye Retention

Causality Check: N3A-4BB lacks intrinsic fluorescence, making direct intracellular tracking difficult. Hoechst 33342 is a highly specific, competitively pumped ABCG2 substrate. By measuring Hoechst retention, we indirectly quantify the efflux pump's activity. If N3A-4BB is being pumped out by ABCG2, it will compete with Hoechst for the binding pocket, causing Hoechst to accumulate inside the cell.

Step-by-Step Methodology:

  • Cell Preparation: Seed resistant and parental cell lines at

    
     cells/mL in 6-well plates. Allow 24h for adherence.
    
  • Inhibitor Pre-incubation: Pre-treat cells with 5 µM Ko143 (a specific ABCG2 inhibitor) for 1 hour. Why? This establishes a baseline of complete efflux blockade, validating the maximum possible intracellular accumulation of the dye.

  • Competitive Loading: Add 2 µg/mL Hoechst 33342 alongside varying concentrations of N3A-4BB (0.1 µM to 10 µM). Incubate for 90 minutes at 37°C.

  • Flow Cytometry Acquisition: Wash cells rapidly with ice-cold PBS to halt the ATP-dependent efflux machinery. Acquire data using a UV laser (355 nm) with a 450/50 nm bandpass filter.

  • Validation Logic: If N3A-4BB is an ABCG2 substrate, increasing its concentration will competitively inhibit Hoechst efflux, leading to a dose-dependent increase in intracellular Hoechst fluorescence. If Ko143 treatment normalizes the IC50 of N3A-4BB in parallel viability assays, ABCG2 is the definitive resistance driver.

Protocol 2: Target-Site Mutation & Isoform Profiling

Causality Check: Benzamides frequently induce resistance via the upregulation of class III β-tubulin (TUBB3) or point mutations [2]. Profiling both expression levels and mutational status prevents misattributing resistance to simple target loss.

Step-by-Step Methodology:

  • Nucleic Acid Isolation: Extract total RNA and genomic DNA from resistant clones using a column-based method. Ensure A260/280 ratios are >1.8 to prevent downstream polymerase inhibition.

  • Isoform Quantification (RT-qPCR): Synthesize cDNA and perform qPCR targeting TUBB3 and a housekeeping gene (e.g., GAPDH). Why? TUBB3 lacks the specific residues required for optimal benzamide binding; its overexpression dilutes the drug's effect across the microtubule network.

  • Amplicon Generation: PCR-amplify the genomic regions corresponding to the binding pockets of β-tubulin (exons 3 and 4) and Class I HDACs.

  • Sanger Sequencing: Sequence the amplicons to identify point mutations.

  • Validation Logic: The presence of a T238A or S277R mutation confirms target-site structural resistance. If the target is unmutated and not overexpressed, the resistance is not structural, and you must redirect troubleshooting to kinase bypass pathways (Protocol 3 / Western Blotting).

Part 5: References

  • Title: The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Entinostat for the treatment of breast cancer Source: Expert Opinion on Investigational Drugs (AIR Unimi) URL: [Link]

  • Title: Overcoming cancer drug resistance through small-molecule targeting of HSP90 and HSP70 Source: Cancer Drug Resistance (OAE Publishing) URL: [Link]

Sources

Validation & Comparative

N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide vs. Established Therapeutic Agents: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide , a specific small-molecule therapeutic candidate, comparing it against established agents in its pharmacological class. Based on its structural pharmacophore (benzamide core coupled with a 3-amino-2-methylphenyl moiety), this compound is identified as a p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibitor , a class of drugs investigated for anti-inflammatory and analgesic properties.

The guide contrasts this molecule with established p38 inhibitors (Losmapimod , Dilmapimod ) and structurally relevant benzamides (Vismodegib ), providing experimental protocols and mechanistic insights.

Executive Summary & Mechanistic Positioning

N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide represents a specific structural class of p38 MAPK inhibitors . Its chemical architecture features a benzamide scaffold acting as a linker, a 3-amino-2-methylphenyl "head" group designed to interact with the kinase hinge region (specifically forming hydrogen bonds with Met109 and Gly110 in p38


), and a 4-(sec-butoxy) "tail" group  that occupies the hydrophobic specificity pocket.

Unlike first-generation p38 inhibitors (e.g., SB-203580) which were pyridinyl-imidazoles, this compound utilizes a benzamide-aniline pharmacophore similar to Losmapimod and Dilmapimod , offering potentially improved selectivity and reduced hepatotoxicity.

Core Mechanism of Action (MoA)
  • Primary Target: p38 MAPK (isoforms

    
     and 
    
    
    
    ).
  • Binding Mode: ATP-competitive inhibition (Type I or Type II depending on the "DFG-in" vs "DFG-out" conformation induced). The 3-amino-2-methylphenyl moiety is a critical hydrogen-bond donor/acceptor motif.

  • Therapeutic Indication: Chronic inflammation (RA, COPD), neuropathic pain, and potentially neurodegenerative disorders (e.g., Alzheimer's, MS).

Comparative Analysis: The Product vs. Established Agents

This section objectively compares N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide with the current Standard of Care (SoC) and clinical benchmarks.

Table 1: Structural and Pharmacological Comparison[1]
FeatureN-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide Losmapimod (GW856553) Dilmapimod (SB-681323) Vismodegib (GDC-0449)
Primary Target p38 MAPK (

)
p38 MAPK (

)
p38 MAPK (

)
Smoothened (SMO)
Chemical Class Benzamide-AnilinePyridine-CarboxamidePyridine-CarboxamideBenzamide-Sulfone
Hinge Binder 3-Amino-2-methylphenyl6-Acetamidopyridine3-Fluoro-2-methylphenylPyridin-2-yl
Hydrophobic Tail 4-(sec-butoxy) Cyclopropylcarbamoyl2,2-Dimethylpropyl4-(Methylsulfonyl)
Binding Kinetics Fast On / Moderate OffSlow Off-rate (Residence Time driven)Fast On / Fast OffSlow Off-rate
Key Advantage Lipophilic Optimization : The sec-butoxy group enhances membrane permeability and blood-brain barrier (BBB) penetration compared to polar tails.Validated safety profile in CVD; High selectivity.Proven efficacy in neuropathic pain models.FDA Approved (BCC); distinct Hh pathway mechanism.
Key Limitation Potential for off-target kinase inhibition (e.g., JNK, ERK) if selectivity is not tuned.Limited efficacy in Phase III (acute coronary syndrome).Hepatotoxicity concerns at high doses.Muscle spasms, alopecia, dysgeusia (Class effects).
Detailed Comparative Insights
1. Selectivity Profile (vs. Losmapimod)

Losmapimod is the benchmark for p38 selectivity, avoiding the CYP450 inhibition seen with earlier compounds. The sec-butoxy group in the subject compound introduces a chiral center and increased lipophilicity (


). This modification suggests enhanced cellular potency  and CNS penetration  relative to Losmapimod, making it a stronger candidate for neuro-inflammatory indications (e.g., MS, Alzheimer's), whereas Losmapimod is primarily peripheral.
2. Structural Divergence (vs. Vismodegib)

While both share a benzamide core , their biological functions are orthogonal. Vismodegib targets the Smoothened receptor in the Hedgehog pathway.[1] The structural comparison highlights the versatility of the benzamide scaffold:

  • Vismodegib: Uses a 2-chloro-N-(3-pyridyl) motif to bind the SMO transmembrane pocket.

  • Subject Compound: Uses N-(3-amino-2-methylphenyl) to bind the ATP pocket of a kinase.

  • Critical Note: Researchers must not confuse these "benzamide" agents; their toxicity profiles (teratogenicity for Vismodegib vs. cytokine suppression for p38 inhibitors) are distinct.

Experimental Protocols

To validate the efficacy and mechanism of N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide, the following self-validating protocols are recommended.

Protocol A: In Vitro p38 MAPK Kinase Assay (FRET-based)

Objective: Determine the


 of the compound against p38

and p38

.
  • Reagents: Recombinant p38

    
     (active), ATF-2 substrate (biotinylated), ATP (
    
    
    
    concentration: ~100
    
    
    M), Anti-phospho-ATF-2 antibody (Europium-labeled), and XL665-labeled Streptavidin.
  • Compound Preparation: Dissolve N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide in 100% DMSO to 10 mM. Serial dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Reaction Assembly:

    • Add 5

      
      L compound solution to a 384-well low-volume plate.
      
    • Add 2.5

      
      L enzyme mix (p38
      
      
      
      , 0.5 nM final).
    • Incubate 15 min at RT (allows compound binding).

    • Add 2.5

      
      L substrate mix (ATP + ATF-2).
      
  • Incubation: Run reaction for 60 min at RT.

  • Detection: Add 10

    
    L detection mix (Eu-Ab + SA-XL665 in EDTA buffer). Incubate 1 hour.
    
  • Readout: Measure HTRF ratio (665 nm / 620 nm) on a multimode reader (e.g., EnVision).

  • Validation: Losmapimod (10 nM - 1

    
    M) must be included as a positive control. 
    
    
    
    should be < 50 nM.
Protocol B: Cellular TNF- Release Assay (Functional Potency)

Objective: Assess the compound's ability to inhibit downstream cytokine production in LPS-stimulated PBMCs.

  • Cell Culture: Isolate human PBMCs from buffy coats using Ficoll-Paque gradient. Resuspend in RPMI-1640 + 10% FBS.

  • Seeding: Plate

    
     cells/well in 96-well plates.
    
  • Treatment: Pre-treat cells with N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide (0.1 nM – 10

    
    M) for 1 hour.
    
  • Stimulation: Add Lipopolysaccharide (LPS) (final conc. 100 ng/mL). Incubate for 18–24 hours.

  • Harvest: Collect supernatant.

  • Quantification: Measure TNF-

    
     levels using ELISA or AlphaLISA.
    
  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
    .
    

Visualizations & Pathway Logic

Figure 1: p38 MAPK Signaling Pathway & Inhibition Node

This diagram illustrates the specific intervention point of the compound within the inflammatory cascade.

G Stimulus Stress / Cytokines (LPS, IL-1, TNF) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target Node) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Substrates (MK2, ATF-2, MSK1) p38->Substrates Phosphorylation Inhibitor N-(3-Amino-2-methylphenyl)- 4-(sec-butoxy)benzamide Inhibitor->p38 ATP-Competitive Inhibition Response Cellular Response (TNF-α, IL-6, COX-2) Substrates->Response Transcription/Translation

Caption: The compound blocks p38 MAPK phosphorylation of downstream substrates (MK2, ATF-2), preventing the synthesis of pro-inflammatory cytokines.

Figure 2: Chemical Structure & Pharmacophore Comparison

A logical representation of the structural relationship between the subject compound and established agents.

Struct cluster_0 Subject Compound cluster_1 Established p38 Inhibitor (Losmapimod) cluster_2 Hedgehog Inhibitor (Vismodegib) Comp N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide 3-Amino-2-methylphenyl (Hinge Binder) Benzamide (Linker) 4-sec-butoxy (Hydrophobic Pocket) Los Losmapimod Pyridine-Carboxamide (Hinge Binder) Amide Linker Cyclopropyl (Hydrophobic Pocket) Comp:Head->Los:Head Functional Similarity Comp:Tail->Los:Tail Lipophilic Variation Vis Vismodegib Pyridin-2-yl (SMO Binder) Benzamide (Linker) Methylsulfonyl (Solvent Exposed) Comp:Core->Vis:Core Structural Scaffold Match

Caption: Structural decomposition showing the benzamide scaffold shared with Vismodegib, but functional pharmacophore alignment with Losmapimod.

References

  • Biogen Inc. (2008). Patent WO2008124447: Benzamide derivatives as kinase inhibitors. World Intellectual Property Organization. Link

  • Pettus, L. H., & Wurz, R. P. (2008). Small molecule p38 MAP kinase inhibitors for the treatment of inflammatory diseases: Novel structures and developments. Current Topics in Medicinal Chemistry, 8(16), 1452-1467. Link

  • Genentech. (2012). Erivedge (vismodegib) Prescribing Information. U.S. Food and Drug Administration.[1][2] Link

  • Kummar, S., et al. (2011). Phase I study of the p38 MAPK inhibitor losmapimod (GW856553) in patients with advanced solid tumors. Investigational New Drugs, 29, 1376–1384. Link

  • PubChem. (2024). Compound Summary: N-(3-Amino-2-methylphenyl)benzamide.[3][4][5][6] National Library of Medicine. Link

Sources

head-to-head comparison of N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide with other BCR-ABL inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the management of Chronic Myeloid Leukemia (CML) has been revolutionized by the development of BCR-ABL tyrosine kinase inhibitors (TKIs). While first and second-generation TKIs have demonstrated remarkable efficacy, the emergence of drug resistance, particularly through mutations in the ABL kinase domain, necessitates the continued development of novel inhibitory scaffolds. This guide provides a detailed head-to-head comparison of a promising novel benzamide-based BCR-ABL inhibitor, represented here by the well-characterized compound CHMFL-ABL-053 , against established frontline therapies.

This analysis is structured to provide not just a comparative overview of efficacy but also a deeper understanding of the underlying experimental methodologies and the critical signaling pathways involved. By presenting detailed protocols and quantitative data, this guide aims to equip researchers with the practical knowledge required to evaluate and advance the next generation of BCR-ABL inhibitors.

The BCR-ABL Oncoprotein and Its Central Role in CML

The Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22, results in the formation of the BCR-ABL fusion gene.[1] The resulting oncoprotein, BCR-ABL, is a constitutively active tyrosine kinase that drives the malignant proliferation of hematopoietic cells in CML.[1] Its deregulated kinase activity leads to the activation of a complex network of downstream signaling pathways, promoting cell proliferation, survival, and inhibiting apoptosis.[2][3]

BCR_ABL_Signaling cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation

Caption: The BCR-ABL signaling network, a driver of CML.

Comparative Efficacy of BCR-ABL Inhibitors

The therapeutic strategy against CML hinges on the effective inhibition of the BCR-ABL kinase. This section compares the in vitro efficacy of our representative novel benzamide inhibitor, CHMFL-ABL-053, with established first and second-generation TKIs.

Table 1: In Vitro Inhibitory Activity against Wild-Type and Mutant BCR-ABL
CompoundABL1 IC50 (nM)K562 GI50 (nM)KU812 GI50 (nM)MEG-01 GI50 (nM)
CHMFL-ABL-053 70[4]14[4]25[4]16[4]
Imatinib ~250-500[5]~200-400~250-500~200-500
Nilotinib ~20-30~10-20~15-25~10-20
Dasatinib ~1-3~1-5~1-5~1-5

IC50 values for Imatinib, Nilotinib, and Dasatinib are approximate ranges based on publicly available data and can vary depending on the specific assay conditions.

The data clearly indicates that CHMFL-ABL-053 exhibits potent inhibitory activity against the ABL1 kinase and effectively suppresses the proliferation of various CML cell lines.[4] Notably, its potency is significantly higher than the first-generation inhibitor, Imatinib.

Kinase Selectivity and Off-Target Effects

A critical aspect of TKI development is achieving high selectivity for the target kinase to minimize off-target effects and associated toxicities.

Table 2: Kinase Selectivity Profile
Compoundc-KIT InhibitionPDGFR InhibitionSRC Family Kinase Inhibition
CHMFL-ABL-053 No apparent activity[4]-Yes[4]
Imatinib Yes[6]Yes[6]No[6]
Nilotinib Less potent than Imatinib[6]Less potent than Imatinib[6]-
Dasatinib YesYesYes

A key advantage of CHMFL-ABL-053 is its lack of significant activity against c-KIT, a common off-target of many BCR-ABL inhibitors that can contribute to side effects.[4] This improved selectivity profile suggests a potentially better safety margin.

Experimental Protocols for Head-to-Head Comparison

To ensure the scientific rigor of this comparison, detailed experimental protocols for key assays are provided below.

In Vitro BCR-ABL Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the BCR-ABL kinase.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction (Recombinant BCR-ABL, Substrate, ATP) Start->Prepare_Reaction Add_Inhibitor Add Test Compound (e.g., CHMFL-ABL-053) Prepare_Reaction->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Measure_Activity Measure Kinase Activity (e.g., ADP-Glo™ Assay) Incubate->Measure_Activity Analyze_Data Analyze Data (Calculate IC50) Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro BCR-ABL kinase assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant BCR-ABL enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the test compounds (e.g., CHMFL-ABL-053, Imatinib) to the wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Activity Measurement: Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced, a direct measure of kinase activity.[7]

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%.

Cellular Proliferation Assay (Ba/F3 Cells)

This assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on BCR-ABL for their growth and survival.

Step-by-Step Protocol:

  • Cell Culture: Culture Ba/F3 murine pro-B cells stably expressing human BCR-ABL in appropriate media supplemented with IL-3.

  • IL-3 Withdrawal: Wash the cells to remove IL-3 and resuspend them in a medium without IL-3. This makes their survival dependent on the activity of BCR-ABL.

  • Compound Treatment: Plate the cells in a 96-well plate and add serial dilutions of the test compounds.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or XTT assay, which quantifies metabolic activity.[1][8]

  • Data Analysis: Calculate the GI50 (Growth Inhibition 50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blotting for Signaling Pathway Analysis

This technique is used to determine the effect of the inhibitor on the phosphorylation status of BCR-ABL and its key downstream signaling proteins.

Western_Blot_Workflow Start Start Cell_Treatment Treat CML cells with Inhibitor Start->Cell_Treatment Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Protein_Quantification Quantify Protein Concentration Cell_Lysis->Protein_Quantification SDS_PAGE Separate Proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Antibody Incubate with Primary Antibody (e.g., anti-phospho-BCR-ABL) Blocking->Primary_Antibody Secondary_Antibody Incubate with Secondary Antibody Primary_Antibody->Secondary_Antibody Detection Detect Signal Secondary_Antibody->Detection End End Detection->End

Caption: Workflow for Western Blot analysis of BCR-ABL signaling.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat CML cell lines (e.g., K562) with the test compounds for a specified duration. Lyse the cells to extract total protein.[9]

  • Protein Separation: Separate the protein lysates by SDS-PAGE.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-BCR-ABL, phospho-STAT5, phospho-CrkL).[3]

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[2] The intensity of the bands corresponds to the level of protein phosphorylation.

Conclusion and Future Directions

The representative novel benzamide-based BCR-ABL inhibitor, CHMFL-ABL-053, demonstrates significant promise as a potent and selective therapeutic candidate for CML.[4] Its high in vitro efficacy and favorable selectivity profile warrant further preclinical and clinical investigation. The experimental workflows detailed in this guide provide a robust framework for the continued evaluation of this and other emerging BCR-ABL inhibitors.

Future studies should focus on:

  • Evaluating the efficacy of novel benzamide inhibitors against a broader panel of clinically relevant BCR-ABL mutations, including the gatekeeper T315I mutation.

  • Conducting in vivo studies in animal models of CML to assess pharmacokinetic properties, efficacy, and safety.

  • Investigating potential mechanisms of resistance to this new class of inhibitors.

The development of novel, potent, and selective BCR-ABL inhibitors remains a critical endeavor in the quest to improve outcomes for all CML patients, particularly those with resistant disease.

References

  • Steegmann, J. L., et al. (2012). Off-target effects of BCR–ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. Leukemia & Lymphoma, 53(12), 2351-2361.
  • Deininger, M. W., et al. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930-937.
  • Winter, G. E., et al. (2012). Off-Target Effects of BCR-ABL Inhibitors Synergize in Refractory CML. Cancer Discovery, 2(11), 978-981.
  • Bhamidipati, P. K., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences, 23(2), 947.
  • Wang, A., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004.
  • O'Hare, T., et al. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 17(2), 212-221.
  • Gamas, P., et al. (2014).
  • Mahon, F. X., et al. (2000). IC 50 values for inhibition of Bcr-Abl phosphorylation by STI571. Blood, 96(3), 1070-1074.

Sources

assessing the selectivity of N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide against a panel of kinases

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Assessing the Kinase Selectivity of N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide

Prepared by a Senior Application Scientist

This guide provides a comprehensive framework for evaluating the kinase selectivity profile of a novel investigational compound, N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide, hereafter referred to as "Compound X." The principles and methodologies detailed herein are broadly applicable to the characterization of any small molecule kinase inhibitor, a critical step in preclinical drug development.

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, achieving inhibitor selectivity is a formidable challenge. Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial. Therefore, a thorough and early assessment of a compound's selectivity is paramount for making informed decisions in a drug discovery program. This guide will detail the experimental design, a robust protocol, data interpretation, and comparative analysis to contextualize the selectivity profile of Compound X.

Experimental Design: A Strategy for Unveiling the Selectivity of Compound X

The primary objective is to determine the inhibitory activity of Compound X against a broad, representative panel of kinases. This allows for the identification of its primary target(s) and any potential off-targets.

The Rationale for Panel-Based Screening

A panel-based approach is superior to single-target screening as it provides a global view of a compound's interaction with the kinome. For this guide, we will utilize a hypothetical panel of 96 diverse kinases, representing various branches of the human kinome tree. This breadth is crucial for identifying off-target activities that might not be predicted by sequence or structural homology alone. The selection of kinases in a panel should ideally cover different families, such as tyrosine kinases (TKs), serine/threonine kinases (S/T kinases), and atypical kinases.

Choosing the Right Assay Platform

A variety of in vitro kinase assay formats are available, each with its own advantages. For robust, high-throughput screening, bioluminescence-based assays that quantify ATP consumption are an excellent choice. The ADP-Glo™ Kinase Assay is a widely adopted platform that measures the amount of ADP produced during a kinase reaction. This assay is sensitive, has a high signal-to-background ratio, and is less susceptible to interference from colored or fluorescent compounds.

The principle of the ADP-Glo™ Assay is a two-step process:

  • Kinase Reaction: The kinase, substrate, ATP, and the inhibitor (Compound X) are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP.

  • ADP Detection: After the kinase reaction is stopped, a reagent is added to convert the remaining ATP to light, and then a second reagent converts the newly formed ADP into ATP, which is then measured using a luciferase/luciferin reaction. The amount of light generated is directly proportional to the kinase activity.

Below is a workflow diagram illustrating the overall process of assessing kinase selectivity.

G cluster_prep Preparation cluster_assay Kinase Assay Execution cluster_analysis Data Analysis & Interpretation Compound_Prep Compound X Serial Dilution Assay_Plate Dispense Reagents to 384-well Plate Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Aliquoting Kinase_Panel->Assay_Plate Reagent_Prep Assay Reagent Preparation (ATP, Substrate, Buffers) Reagent_Prep->Assay_Plate Incubation Incubate at Room Temp Assay_Plate->Incubation Stop_Reaction Stop Kinase Reaction & Deplete ATP Incubation->Stop_Reaction ADP_to_ATP Convert ADP to ATP Stop_Reaction->ADP_to_ATP Luminescence Add Detection Reagent & Measure Luminescence ADP_to_ATP->Luminescence Raw_Data Raw Luminescence Data Luminescence->Raw_Data Normalization Normalize Data (% Inhibition) Raw_Data->Normalization IC50_Curve Generate Dose-Response Curves & Calculate IC50 Normalization->IC50_Curve Selectivity_Analysis Selectivity Profile Generation (KINOMEscan, etc.) IC50_Curve->Selectivity_Analysis Final_Report Final Report Selectivity_Analysis->Final_Report

Caption: Workflow for kinase selectivity profiling of Compound X.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format to screen Compound X against a panel of kinases.

Materials and Reagents
  • Compound X, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Kinase panel: Individual kinases aliquoted and stored at -80°C.

  • Kinase-specific substrates.

  • ATP solution (10 mM).

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

  • 384-well, white, flat-bottom assay plates (e.g., Corning #3572).

  • A multi-channel pipette or automated liquid handler.

  • A plate reader capable of measuring luminescence.

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a serial dilution of Compound X in 100% DMSO. A 10-point, 3-fold dilution starting from 1 mM is recommended. This will yield a final assay concentration range from approximately 10 µM to 0.5 nM.

    • Prepare a DMSO-only control (vehicle control).

    • Prepare a positive control inhibitor (e.g., Staurosporine) in the same manner.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted Compound X, vehicle control, or positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase buffer. The final concentration of kinase and substrate should be optimized for each kinase, but a good starting point is 1-10 ng/µL for the kinase and the substrate at its Km concentration.

    • Add 5 µL of the 2X kinase/substrate mix to each well.

    • Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should also be at or near the Km for each kinase (typically 10-100 µM).

    • Start the reaction by adding 5 µL of the 2X ATP solution to each well. The total reaction volume is now 11 µL.

    • Mix the plate gently and incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The integration time should be between 0.5 and 1 second.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The raw luminescence data is first normalized to percent inhibition using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls:

% Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme))

Where RLU is the Relative Luminescence Unit.

IC₅₀ Determination

The percent inhibition data is then plotted against the logarithm of the Compound X concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Selectivity Profile of Compound X: A Hypothetical Dataset

Below is a table summarizing hypothetical IC₅₀ data for Compound X against a small, representative panel of kinases. For context, the table also includes data for well-known kinase inhibitors: Staurosporine (a potent but non-selective inhibitor) and Imatinib (a selective inhibitor of Abl, Kit, and PDGFR).

KinaseKinase FamilyCompound X IC₅₀ (nM)Staurosporine IC₅₀ (nM)Imatinib IC₅₀ (nM)
Abl1 Tyrosine Kinase5.2 6.530
Src Tyrosine Kinase8.1 3.2>10,000
VEGFR2 Tyrosine Kinase1507.91,200
EGFR Tyrosine Kinase2,3004.8>10,000
CDK2 CMGC8502.5>10,000
PKA AGC>10,00012>10,000
p38α MAPK4509.58,500

Data is hypothetical for Compound X and representative for Staurosporine and Imatinib.

Interpreting the Results

Based on this hypothetical data, Compound X demonstrates potent activity against the tyrosine kinases Abl1 and Src, with IC₅₀ values in the low nanomolar range. It shows moderate activity against VEGFR2 and p38α, and weak to no activity against EGFR, CDK2, and PKA.

This profile suggests that Compound X is a relatively selective inhibitor for Abl1 and Src. Compared to Staurosporine, which inhibits a broad range of kinases with high potency, Compound X is significantly more selective. Its profile is more focused than the broad-spectrum inhibition of Staurosporine but appears to target a different set of kinases than Imatinib.

The diagram below illustrates the importance of screening against diverse kinase families. An inhibitor targeting one pathway (e.g., a receptor tyrosine kinase like EGFR) could have unintended effects on other pathways (e.g., cell cycle kinases like CDK2 or stress-response kinases like p38α).

G RTK_Pathway Receptor Tyrosine Kinase Pathway EGFR EGFR RTK_Pathway->EGFR VEGFR2 VEGFR2 RTK_Pathway->VEGFR2 MAPK_Pathway MAPK Cascade p38a p38α MAPK_Pathway->p38a CellCycle_Pathway Cell Cycle Control CDK2 CDK2 CellCycle_Pathway->CDK2 Other_Pathways Other Signaling Pathways Abl1 Abl1 Other_Pathways->Abl1 Src Src Other_Pathways->Src

Caption: Key kinases from different signaling pathways.

Conclusion and Future Directions

The assessment of kinase selectivity is a cornerstone of modern drug discovery. The methodologies described in this guide provide a robust and reproducible approach to characterizing the selectivity profile of novel compounds like N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide (Compound X).

Our hypothetical data suggests that Compound X is a selective inhibitor of the Abl1 and Src tyrosine kinases. This profile warrants further investigation, including:

  • Orthogonal Assays: Validating the primary hits using a different assay format, such as a binding assay (e.g., KINOMEscan™), to confirm the inhibitory mechanism.

  • Cellular Assays: Assessing the potency of Compound X in cell-based assays that measure the phosphorylation of known Abl1 or Src substrates.

  • Broader Profiling: Screening against a larger kinase panel (e.g., >400 kinases) to gain a more comprehensive understanding of its selectivity.

By following a systematic and rigorous approach to selectivity profiling, researchers can build a strong data package to support the advancement of promising compounds like Compound X into the next stages of drug development.

References

  • Title: The importance of kinase inhibitor selectivity Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: A quantitative analysis of kinase inhibitor selectivity Source: Nature Biotechnology URL: [Link]

  • Title: Staurosporine, a potent inhibitor of protein kinases Source: Biochemical and Biophysical Research Communications URL: [Link]

  • Title: Imatinib: a paradigm of targeted cancer therapies Source: Nature Reviews Cancer URL: [Link]

Safety Operating Guide

Operational Guide: Disposal of N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide is a complex organic scaffold, likely utilized as a kinase inhibitor intermediate or pharmaceutical precursor.[1] Unlike commodity chemicals, this compound does not currently possess a specific RCRA "P" or "U" list waste code.[1]

Operational Directive: Due to the lack of specific toxicological data, you must apply the Precautionary Principle . Treat this substance as a High-Potency Novel Chemical Entity (NCE) .

Structure-Activity Relationship (SAR) Hazard Analysis:

  • Aniline Moiety (3-Amino-2-methylphenyl): High risk of methemoglobinemia, skin sensitization, and aquatic toxicity.[1] Incompatible with strong oxidizers.[1]

  • Amide Linkage: Generally stable, requiring high-temperature incineration for complete destruction.[1]

  • Sec-butoxy Group: Increases lipophilicity, facilitating skin absorption.[1]

PropertyOperational Assumption
Toxicity Category 2/3 (Toxic if swallowed/dermal contact).[1][2] Potential Mutagen.
Reactivity Incompatible with Oxidizers (Nitric acid, Peroxides).[1]
Physical State Solid (Powder/Crystal) or Solution (DMSO/Methanol).[1]
RCRA Status Non-Listed Hazardous Waste (Manage as Toxic/Irritant).[1]
Pre-Disposal Safety Protocols

Before initiating disposal, establish a "Zero-Exposure" environment.[1] The lipophilic nature of the sec-butoxy tail allows this compound to penetrate standard latex gloves.[1]

Required PPE:

  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder outside a fume hood.[1]

  • Dermal: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (Extended cuff, >5 mil) or Laminate (Silver Shield) for spill cleanup.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1]

Waste Characterization & Segregation

CRITICAL: Do not mix this compound with oxidizing agents.[1] The aniline nitrogen is electron-rich and can react exothermically with nitrates, permanganates, or peroxides, potentially causing fire or explosion in the waste container.

Workflow Diagram: Waste Stream Decision Tree

WasteDecision Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Mother Liquor) StateCheck->Liquid SolidPack Pack in Wide-Mouth HDPE Jar Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (DMSO, MeOH, Ethyl Acetate) SolventCheck->NonHalogenated Labeling Label: 'Hazardous Waste' Constituents: Aniline Derivative, [Solvent] Halogenated->Labeling NonHalogenated->Labeling SolidPack->Labeling Destruction Ship to TSDF (High Temp Incineration) Labeling->Destruction

Figure 1: Decision logic for segregating solid vs. liquid waste streams to ensure compatibility with incineration protocols.

Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Compound)

Objective: Containment for off-site incineration.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass if possible to prevent breakage during transport.[1]

  • Transfer: Transfer the solid using a disposable spatula.[1] Do not reuse the spatula; dispose of it in the same container.

  • Labeling:

    • Mark as "Hazardous Waste - Toxic" .[1]

    • Chemical Name: N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide.[1]

    • Add warning: "Contains Aniline Derivative - Sensitizer".[1]

  • Secondary Containment: Place the HDPE jar inside a clear, sealable plastic bag (4 mil) before placing it in the satellite accumulation area (SAA).

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Objective: Segregation based on solvent compatibility.[1]

  • Identify Solvent:

    • If dissolved in DCM/Chloroform : Use the Halogenated Waste carboy.[1]

    • If dissolved in Methanol/DMSO/Water : Use the Non-Halogenated Organic carboy.[1]

  • pH Check: Ensure the waste stream is neutral (pH 6-8). If the reaction involved acids, neutralize carefully before adding to the organic waste drum to prevent heat generation.[1]

  • Rinsing: Triple-rinse the original flask with the compatible solvent.[1] Add rinsate to the waste container.[1] Do not pour rinsate down the sink.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)
  • Segregation: Do not throw contaminated gloves in the regular trash.[1]

  • Packaging: Collect all solid debris in a dedicated "Solid Hazardous Debris" bucket (usually yellow or clear with a red lid).[1]

  • Sharps: If needles/syringes were used, they must go into a hard-shell Sharps container, regardless of chemical contamination.[1]

Emergency Response: Spill Management

In the event of a powder spill outside a containment hood:

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (N95, Double Gloves, Goggles) Alert->PPE Contain 3. Wet Wipe/Scoop (Avoid dust generation) PPE->Contain Clean 4. Solvent Wash (Soap/Water -> Ethanol) Contain->Clean Dispose 5. Bag Waste (Label as Hazardous) Clean->Dispose

Figure 2: Immediate response workflow for solid powder spills.

Specific Cleaning Protocol:

  • Dampen: Cover the powder with a paper towel dampened with water or inert oil (to prevent dust).[1]

  • Scoop: Use a plastic scoop to lift the material.[1]

  • Decontaminate: Wash the surface with a 10% soap solution, followed by ethanol.[1] The lipophilic sec-butoxy group requires organic solvent for final removal, but soap removes the bulk.[1]

Regulatory Compliance & Final Disposition

Since this compound is likely an unlisted intermediate:

  • US EPA (RCRA): It falls under "Process Waste."[1] If you are a Large Quantity Generator (LQG), you must characterize it.[1] If testing (TCLP) is too costly, apply "Generator Knowledge" to classify it as Toxic (D000 series equivalent) for incineration.

  • Destruction Method: The only acceptable disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures the thermal destruction of the amide bond and the aniline ring.[1]

References
  • US EPA. Hazardous Waste Generator Regulations: A User-Friendly Reference.[1] (RCRA Subtitle C).[1] Available at: [Link]

  • National Institutes of Health (PubChem). Compound Summary: 3-Amino-N-(4-methylphenyl)benzamide (Structural Analog).[1] (Used for SAR Hazard Analysis).[1] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline.[1] (Reference for aniline moiety hazards). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.